(+)-Myxothiazol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33N3O3S2 |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |
InChI Key |
XKTFQMCPGMTBMD-YCSHSZEBSA-N |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |
Canonical SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Pictograms |
Acute Toxic |
Synonyms |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (+)-Myxothiazol on the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which (+)-Myxothiazol, a potent inhibitor of cellular respiration, exerts its effects on the cytochrome bc1 complex (also known as complex III). This compound is a natural product derived from the myxobacterium Myxococcus fulvus and serves as a critical tool in the study of mitochondrial electron transport and as a lead compound in the development of antifungal agents.[1] This document details its binding site, inhibitory action, and impact on the Q-cycle, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its structure-function relationship.
Introduction to the Cytochrome bc1 Complex and the Q-Cycle
The cytochrome bc1 complex is a multi-subunit transmembrane protein essential for cellular respiration in most eukaryotes and many prokaryotes.[2] It catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.
The function of the cytochrome bc1 complex is best described by the protonmotive Q-cycle mechanism. This cycle involves two distinct quinone-binding sites: the ubiquinol oxidation (Qo) site, located on the positive (P) side of the inner mitochondrial membrane, and the ubiquinone reduction (Qi) site, on the negative (N) side.
At the Qo site, a molecule of ubiquinol is oxidized, releasing two protons into the intermembrane space. The two electrons from ubiquinol follow separate pathways. One electron is transferred via a high-potential chain, consisting of the Rieske iron-sulfur protein (ISP) and cytochrome c1, ultimately reducing cytochrome c. The second electron is transferred through a low-potential chain, involving the two b-type hemes (bL and bH) of cytochrome b, to the Qi site where it reduces a molecule of ubiquinone. A second turnover at the Qo site is required to fully reduce the semiquinone intermediate at the Qi site to ubiquinol, consuming two protons from the mitochondrial matrix.
This compound: A Potent Inhibitor of the Qo Site
This compound is a specific and potent inhibitor of the cytochrome bc1 complex. It is classified as a Qo site inhibitor, meaning it binds to and blocks the ubiquinol oxidation site.
Binding Site and Molecular Interactions
Crystallographic studies of the cytochrome bc1 complex in the presence of this compound have precisely defined its binding pocket.[3][4] Myxothiazol binds in the 'b-proximal' region of the Qo site on the cytochrome b subunit, in close proximity to the low-potential heme bL.[5] Its binding pocket is formed by several helices of cytochrome b.[4]
A key feature of Myxothiazol's interaction is that, unlike other Qo inhibitors such as stigmatellin, it does not form a hydrogen bond with the Rieske iron-sulfur protein.[5] Instead, it is thought to displace ubiquinol from its binding site. This binding mode has important consequences for the conformation and mobility of the Rieske protein.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of ubiquinol at the Qo site.[5] By occupying this site, it physically obstructs the binding of the natural substrate, ubiquinol, thereby preventing its oxidation. This blockage has two primary consequences:
-
Inhibition of Electron Transfer to the Rieske Iron-Sulfur Protein: Myxothiazol directly blocks the transfer of the first electron from ubiquinol to the 2Fe-2S cluster of the Rieske ISP.[5][6] This is the primary inhibitory action that halts the flow of electrons through the high-potential chain to cytochrome c1 and subsequently to cytochrome c.
-
Disruption of the Q-Cycle: By preventing the initial oxidation of ubiquinol, Myxothiazol effectively shuts down the entire Q-cycle. This leads to the cessation of proton translocation across the inner mitochondrial membrane at this site and halts the reduction of ubiquinone at the Qi site.
The binding of Myxothiazol also induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which can be used to monitor its interaction with the complex.[5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Organism/System | Value | Reference |
| IC50 | Beef heart mitochondria (Oxygen consumption) | 0.58 mol/mol cytochrome b | [1] |
| IC50 | Submitochondrial particles (NADH oxidation) | 0.45 mol/mol cytochrome b | [1] |
| Effect on Cytochrome c Reduction | Rubrivivax gelatinosus membranes | Highly resistant (k ≈ 0.046 s⁻¹ with and without inhibitor) | [7] |
Experimental Protocols
The elucidation of the mechanism of action of this compound has relied on a variety of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.
Cytochrome bc1 Complex Activity Assay
This protocol describes a common method for measuring the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex and its inhibition by this compound.
Materials:
-
Isolated cytochrome bc1 complex
-
Decylubiquinol (DBH2) as the electron donor substrate
-
Horse heart cytochrome c as the electron acceptor
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance changes at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized cytochrome c.
-
Add a specific amount of the isolated cytochrome bc1 complex to the cuvette.
-
To measure inhibition, add varying concentrations of this compound to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding a saturating concentration of the substrate, decylubiquinol.
-
Immediately monitor the reduction of cytochrome c by recording the increase in absorbance at 550 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Crystallization of the Cytochrome bc1 Complex with this compound
This protocol outlines a general procedure for obtaining crystals of the cytochrome bc1 complex in the presence of this compound for X-ray crystallographic analysis.
Materials:
-
Purified and concentrated cytochrome bc1 complex
-
Detergent solution (e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl-β-D-maltoside (DDM))
-
Precipitant solution (e.g., polyethylene glycol (PEG), salts)
-
This compound
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
Procedure:
-
The purified cytochrome bc1 complex is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
The complex-inhibitor solution is mixed with a precipitant solution at various ratios in the wells of a crystallization plate.
-
The plates are sealed and incubated under controlled temperature conditions to allow for slow vapor diffusion, which gradually increases the concentration of the protein and precipitant, leading to crystallization.
-
Crystals are harvested, cryo-protected if necessary, and then subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex with the bound inhibitor.[3][4][8]
Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein
EPR spectroscopy is a powerful technique to study the electronic environment of the [2Fe-2S] cluster of the Rieske protein and how it is affected by inhibitors like this compound.
Materials:
-
Isolated cytochrome bc1 complex
-
EPR spectrometer and cryostat
-
This compound
-
Reducing and oxidizing agents (e.g., sodium dithionite, potassium ferricyanide)
Procedure:
-
The cytochrome bc1 complex is prepared at a suitable concentration in an EPR-compatible buffer.
-
To observe the reduced Rieske signal, the sample is treated with a reducing agent like sodium dithionite.
-
To study the effect of the inhibitor, this compound is added to the sample before or after reduction.
-
The sample is then frozen in liquid nitrogen to record the EPR spectrum at cryogenic temperatures.
-
The binding of this compound to the Qo site can induce changes in the EPR spectrum of the Rieske protein, such as a shift in the g-values, which provides insights into the inhibitor's effect on the electronic structure of the [2Fe-2S] cluster.[6] For instance, Myxothiazol has been shown to shift the gx resonance of the iron-sulfur protein's EPR spectrum.[6]
Visualizing the Mechanism of Action
Diagrams are essential for understanding the complex interactions and pathways involved in the cytochrome bc1 complex and its inhibition.
Caption: The Q-cycle and the inhibitory action of this compound.
References
- 1. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the conformational heterogeneity of the Rieske iron–sulfur protein in complex III2 by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dosequis.colorado.edu [dosequis.colorado.edu]
- 4. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myxothiazol - Wikipedia [en.wikipedia.org]
- 6. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Resistance to Inhibitors of the Ubiquinol Cytochrome c Oxidoreductase of Rubrivivax gelatinosus: Sequence and Functional Analysis of the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary cryocrystallographic study of the mitochondrial cytochrome bc1 complex: improved crystallization and flash-cooling of a large membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of an Antifungal Agent: A Technical Guide to the Biosynthesis of (+)-Myxothiazol in Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Myxothiazol, a potent antifungal agent and inhibitor of the mitochondrial respiratory chain, is a secondary metabolite produced by the myxobacterium Stigmatella aurantiaca. Its unique chemical structure, featuring a distinctive bis-thiazole ring system connected to a β-methoxyacrylate pharmacophore, arises from a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the genetic and enzymatic machinery responsible for the assembly of this compound, offering a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery. The pathway involves a sophisticated interplay between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules, representing a paradigm for the generation of chemical diversity in microorganisms.
The Myxothiazol Biosynthetic Gene Cluster (mta)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated mta, spanning approximately 57 kilobase pairs in the genome of Stigmatella aurantiaca DW4/3-1.[1][2] This cluster encodes a series of large, modular enzymes that function as an assembly line to construct the myxothiazol backbone from simple metabolic precursors. The core biosynthetic genes, mtaB through mtaG, encode the PKS and NRPS megasynthases, while mtaA is responsible for the essential post-translational activation of these enzymes.[1][3]
Genetic Organization of the mta Cluster
The mta gene cluster is organized as a contiguous stretch of DNA, with the genes arranged in the order of their proposed function in the biosynthetic pathway. This colinearity is a common feature of microbial secondary metabolite gene clusters. The individual genes and their putative functions are summarized in the table below.
| Gene | Encoded Protein | Proposed Function |
| mtaA | MtaA | A 4'-phosphopantetheinyl transferase (PPTase) responsible for the activation of the acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of the PKS and NRPS modules, respectively, by transferring a 4'-phosphopantetheinyl moiety from coenzyme A.[1][3] |
| mtaB | MtaB | A polyketide synthase (PKS) module likely responsible for the initiation of the polyketide chain.[1][2] |
| mtaC | MtaC | A nonribosomal peptide synthetase (NRPS) module involved in the formation of the first thiazole ring.[1] |
| mtaD | MtaD | A hybrid PKS-NRPS module that catalyzes the extension of the polyketide chain and the formation of the second thiazole ring.[1][2] |
| mtaE | MtaE | A PKS module containing a methyltransferase domain, likely involved in the formation of a methoxy group.[1] |
| mtaF | MtaF | A PKS module also containing a methyltransferase domain, proposed to be responsible for the formation of the β-methoxyacrylate moiety.[1] |
| mtaG | MtaG | An NRPS-like module that facilitates the termination and release of the final myxothiazol molecule as an amide.[1] This module contains an unprecedented domain with homology to monooxygenases, which is thought to be involved in the removal of the carbon backbone of the final amino acid.[1] |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a modular process, with each module of the PKS and NRPS enzymes catalyzing a specific set of reactions to elongate and modify the growing intermediate. The overall pathway can be conceptualized as follows:
Caption: Proposed assembly line for this compound biosynthesis.
Initiation and Early Elongation
The biosynthesis is initiated by the loading of a starter unit, likely derived from short-chain carboxylic acids, onto the MtaB PKS module. The subsequent elongation of the polyketide chain is catalyzed by the sequential action of the MtaB, MtaC, and MtaD modules.
Thiazole Ring Formation
A key feature of myxothiazol is its bis-thiazole core. These heterocyclic rings are derived from the amino acid cysteine. The NRPS modules MtaC and MtaD are responsible for the incorporation of cysteine and its subsequent cyclization and oxidation to form the thiazoline and then the thiazole rings.
Methylation and Methoxyacrylate Formation
The characteristic methoxy groups and the β-methoxyacrylate moiety of myxothiazol are installed by the PKS modules MtaE and MtaF.[1] These modules contain integrated methyltransferase (MT) domains that utilize S-adenosylmethionine (SAM) as a methyl group donor.[1][4] The formation of the β-methoxyacrylate is a critical step for the biological activity of myxothiazol.
Termination and Release
The final step in the assembly line is the termination and release of the completed myxothiazol molecule. This is catalyzed by the MtaG module, which functions as a terminating NRPS.[1] Uniquely, MtaG is proposed to activate an amino acid and then remove its carbon backbone to generate the terminal amide of myxothiazol, a process involving a domain with homology to monooxygenases.[1]
Experimental Methodologies
The elucidation of the myxothiazol biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Inactivation and Heterologous Expression
A fundamental approach to understanding the function of the mta genes has been targeted gene inactivation. For instance, genomic replacement of a fragment of mtaB and the insertion of a kanamycin resistance gene into mtaA both resulted in the abolishment of myxothiazol synthesis, confirming their essential roles in the pathway.[1]
Furthermore, the entire 57-kbp myxothiazol biosynthetic gene cluster has been successfully reconstituted and heterologously expressed in the well-characterized myxobacterium Myxococcus xanthus.[2] This achievement not only confirmed that the identified gene cluster is sufficient for myxothiazol production but also demonstrated the potential for engineering myxobacterial hosts for the production of valuable natural products.[2]
Experimental Workflow for Heterologous Expression:
Caption: Workflow for heterologous expression of the myxothiazol gene cluster.
Characterization of MtaA as a Phosphopantetheinyl Transferase
The function of MtaA as a 4'-phosphopantetheinyl transferase was confirmed through heterologous co-expression in Escherichia coli.[3][5] MtaA was shown to activate an acyl carrier protein domain from the myxothiazol synthetase, demonstrating its crucial role in rendering the PKS and NRPS enzymes catalytically active.[3][5]
Regulation of Myxothiazol Biosynthesis
The production of secondary metabolites like myxothiazol is often tightly regulated in response to environmental cues and the physiological state of the producing organism. While the specific regulatory network governing the mta gene cluster has not been fully elucidated, it is likely subject to complex control mechanisms common in myxobacteria, which may include quorum sensing, nutrient limitation, and developmental signals. Further research is needed to uncover the specific transcriptional regulators and signaling pathways that control the expression of the myxothiazol biosynthetic genes.
Conclusion and Future Perspectives
The biosynthesis of this compound in Stigmatella aurantiaca is a testament to the remarkable metabolic capabilities of myxobacteria. The modular nature of the PKS and NRPS enzymes involved offers exciting prospects for combinatorial biosynthesis and the generation of novel myxothiazol analogs with potentially improved or novel biological activities. A deeper understanding of the regulatory circuits controlling the mta gene cluster will be crucial for optimizing myxothiazol production and for harnessing the full potential of myxobacteria as a source of new pharmaceuticals. The detailed knowledge of this pathway provides a solid foundation for future research in metabolic engineering and the discovery of new bioactive compounds.
References
- 1. New lessons for combinatorial biosynthesis from myxobacteria. The myxothiazol biosynthetic gene cluster of Stigmatella aurantiaca DW4/3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mtaA gene of the myxothiazol biosynthetic gene cluster from Stigmatella aurantiaca DW4/3-1 encodes a phosphopantetheinyl transferase that activates polyketide synthases and polypeptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melithiazol biosynthesis: further insights into myxobacterial PKS/NRPS systems and evidence for a new subclass of methyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Myxothiazol: Chemical Structure, Properties, and Biological Activity
Introduction
This compound is a potent antifungal antibiotic naturally produced by the myxobacterium Myxococcus fulvus.[1] It belongs to the β-methoxyacrylate class of natural products and has garnered significant interest in the scientific community due to its specific and potent inhibition of the mitochondrial respiratory chain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound, tailored for researchers in drug discovery and mitochondrial biology.
Chemical Structure and Identification
This compound is a complex molecule featuring a bis-thiazole core linked to two distinct side chains. Its chemical formula is C₂₅H₃₃N₃O₃S₂.[1][3] The structure was elucidated through spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry.[4]
IUPAC Name: (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide[3]
CAS Number: 76706-55-3[3]
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some experimentally determined data is available, certain parameters are based on computational predictions.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃N₃O₃S₂ | [1][3] |
| Molecular Weight | 487.68 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not experimentally determined; predicted values may vary. | |
| Boiling Point | 679.6 ± 65.0 °C (Predicted) | |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane. | [2] |
| Specific Rotation ([α]D) | Not available. | |
| UV-Vis Absorption (λmax) | Thiazole rings generally exhibit absorption maxima in the range of 358-410 nm. Specific data for Myxothiazol is not readily available. | [5] |
| Storage | Store sealed at –20 °C under an inert atmosphere (e.g., argon) and protected from light for long-term stability (at least 2 years). | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
¹H and ¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy:
Characteristic IR absorption peaks for this compound would include:
-
N-H stretch: Around 3500-3300 cm⁻¹ (from the amide group)
-
C-H stretch (sp²): Above 3000 cm⁻¹ (from the dienyl and thiazole groups)
-
C-H stretch (sp³): Below 3000 cm⁻¹ (from the alkyl groups)
-
C=O stretch: Around 1690-1630 cm⁻¹ (from the amide carbonyl)
-
C=C and C=N stretch: In the 1680-1475 cm⁻¹ region (from the dienyl and thiazole groups)
-
C-O stretch: In the 1300-1000 cm⁻¹ region (from the methoxy groups)
Mass Spectrometry:
The exact mass of this compound is 487.1963 m/z. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of thiazole derivatives often involves cleavage of the bonds adjacent to the heterocyclic ring and fragmentation of the side chains.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc₁ complex).[2][6] It binds to the Qo (quinol oxidation) site on cytochrome b, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[2] This disruption of the electron flow inhibits ATP synthesis and leads to a cytostatic effect.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.
Quantitative Biological Activity
This compound exhibits potent inhibitory activity against a broad range of fungi and demonstrates significant inhibition of mitochondrial respiration.
| Target Organism/System | Assay Type | Value | Reference |
| Mucor hiemalis | Fungal Growth Inhibition (MIC) | 2 µg/mL | [1] |
| Various Yeasts and Fungi | Fungal Growth Inhibition (MIC) | 0.01 - 3 µg/mL | [7] |
| Beef Heart Mitochondria | Inhibition of NADH Oxidation | 50% inhibition at 0.45 mol Myxothiazol / mol cytochrome b | |
| Beef Heart Mitochondria | Inhibition of Oxygen Consumption | 50% inhibition at 0.58 mol Myxothiazol / mol cytochrome b | |
| Mouse Liver | In vivo Complex III activity | Reversible decrease to 50% of control 2 hours post-injection (0.56 mg/kg) | [8][9][10] |
| Mammalian Complex I | Inhibition of NADH:ubiquinone reductase | Micromolar concentrations |
Experimental Protocols
1. Isolation and Purification of this compound from Myxococcus fulvus
This protocol is a generalized procedure based on published methods for the isolation of Myxothiazol.[1][11]
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Cultivation:
-
Prepare a suitable medium such as Casitone-Yeast Extract Agar.
-
Inoculate the medium with a pre-culture of Myxococcus fulvus (strain Mx f16).
-
Incubate at 30°C with adequate aeration and agitation for 28-32 hours.[11]
-
-
Extraction:
-
After fermentation, add Amberlite XAD-16 resin to the culture broth and stir to allow adsorption of Myxothiazol.
-
Collect the resin by filtration.
-
Wash the resin with deionized water to remove polar impurities.
-
Elute the Myxothiazol from the resin using acetone.
-
Evaporate the acetone under reduced pressure to yield a crude extract.
-
-
Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing Myxothiazol.
-
Combine the Myxothiazol-containing fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified product in a suitable solvent (e.g., methanol).
-
Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
-
2. Total Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. A common strategy involves the synthesis of the bis-thiazole core and the side chains separately, followed by their coupling. A key step in forming the thiazole rings is the Hantzsch thiazole synthesis.[12] A subsequent Wittig reaction is often employed to couple the side chain.[13][14]
Simplified Synthetic Scheme:
Caption: A simplified retrosynthetic approach to this compound.
Detailed Protocol for Key Steps:
-
Hantzsch Thiazole Synthesis (General Protocol):
-
Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1-1.5 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[15]
-
Heat the mixture to reflux with stirring for 2-3 hours, monitoring the reaction by TLC.[15]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a weak base (e.g., 5% sodium bicarbonate solution) to precipitate the product.[16]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
-
Wittig Reaction (General Protocol):
-
In an oven-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in an anhydrous solvent (e.g., THF or ethanol).
-
Add a strong base (e.g., n-butyllithium, sodium ethoxide) dropwise at a low temperature (e.g., -78°C or 0°C) to generate the ylide.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. Assay for Mitochondrial Respiration Inhibition
The inhibitory effect of this compound on mitochondrial respiration can be quantified by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.[1][17][18][19]
Protocol Overview:
-
Isolation of Mitochondria:
-
Isolate mitochondria from a suitable source (e.g., rat liver, beef heart) using differential centrifugation.
-
-
Oxygen Consumption Measurement:
-
Calibrate the Clark-type oxygen electrode system.
-
Add a respiration buffer to the reaction chamber and equilibrate to the desired temperature (e.g., 30°C).
-
Add the isolated mitochondria to the chamber.
-
Initiate respiration by adding a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate in the presence of rotenone to inhibit Complex I).
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add ADP to induce active respiration (State 3).
-
Once a stable State 3 respiration rate is established, add a known concentration of this compound (dissolved in a suitable solvent like DMSO) and record the inhibited rate of oxygen consumption.
-
The degree of inhibition can be calculated by comparing the rates before and after the addition of Myxothiazol.
-
Biosynthesis of this compound
The biosynthesis of Myxothiazol is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster, mta, has been identified and characterized in Stigmatella aurantiaca DW4/3-1.[11][20] The pathway involves the sequential condensation of acetate, propionate, and cysteine units, followed by modifications such as methylation and oxidation to form the final structure.
Proposed Biosynthetic Pathway Overview
Caption: A simplified overview of the biosynthetic pathway of this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific mechanism of action. This guide provides a foundational resource for researchers working with this compound, covering its fundamental chemical and biological properties, as well as detailed experimental procedures. The continued study of Myxothiazol and its analogs holds promise for the development of new antifungal agents and provides a valuable tool for dissecting the intricacies of mitochondrial respiration.
References
- 1. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Myxothiazol | C25H33N3O3S2 | CID 10972974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Myxothiazol - Wikipedia [en.wikipedia.org]
- 7. Heterologous Biosynthesis of Myxobacterial Antibiotic Miuraenamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digital.csic.es [digital.csic.es]
- 10. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New lessons for combinatorial biosynthesis from myxobacteria. The myxothiazol biosynthetic gene cluster of Stigmatella aurantiaca DW4/3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. open.bu.edu [open.bu.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of (+)-Myxothiazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, has demonstrated significant antifungal properties. This technical guide provides an in-depth analysis of its antifungal activity spectrum, mechanism of action, and the experimental protocols used for its evaluation. By inhibiting the mitochondrial respiratory chain at Complex III, this compound effectively disrupts fungal cellular respiration, leading to cytostatic effects against a broad range of yeasts and filamentous fungi. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a thiazole-containing antibiotic, has been identified as a potent inhibitor of fungal growth.[1][2][3] Its specific targeting of a fundamental cellular process, mitochondrial respiration, makes it a valuable subject of study for the development of new therapeutic strategies. This guide synthesizes the current knowledge on the antifungal activity of this compound, offering a technical overview for the scientific community.
Antifungal Activity Spectrum
This compound exhibits a broad spectrum of activity against various yeasts and filamentous fungi. Its inhibitory effect is primarily cytostatic, meaning it prevents the growth and proliferation of fungal cells rather than directly killing them.[1][2][3] The antifungal activity is generally observed at concentrations ranging from 0.01 to 3 µg/mL.[1][2][3][4][5] In contrast, this compound is largely inactive against bacteria.[1][2][3]
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Candida albicans | General range of 0.01 - 3 | [1][4] |
| Saccharomyces cerevisiae | General range of 0.01 - 3 | [1][4] |
| Mucor hiemalis | 2 | [6] |
| Various Yeasts and Fungi | General range of 0.01 - 3 | [1][2][5][7] |
Note: Specific MIC values for a wider range of fungal pathogens are not extensively documented in publicly available literature. The provided data is based on initial discovery and characterization studies.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary molecular target of this compound is the mitochondrial electron transport chain, specifically Complex III , also known as the cytochrome bc1 complex.[4][5]
This compound acts as a competitive inhibitor of ubiquinol.[8] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, a key subunit of Complex III.[5][8] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[8] The interruption of this electron flow effectively halts the process of oxidative phosphorylation, leading to a rapid cessation of oxygen consumption and a collapse in cellular ATP production.[1][2][3]
Downstream Signaling Consequences
The inhibition of mitochondrial respiration by this compound triggers a cascade of cellular stress responses. In yeast, mitochondrial dysfunction is known to activate the retrograde (RTG) signaling pathway . This pathway communicates the metabolic state of the mitochondria to the nucleus, leading to the transcriptional reprogramming of genes involved in nutrient biosynthesis and metabolic adaptation to compensate for the loss of respiratory function. While not directly elucidated for Myxothiazol, it is a plausible downstream consequence of its activity.
Experimental Protocols
The determination of the antifungal activity of this compound is typically performed using standardized broth microdilution methods. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay
This method determines the MIC of an antifungal agent in a liquid medium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to the appropriate cell density
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from >64 µg/mL down to <0.015 µg/mL.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
References
- 1. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsporum - Wikipedia [en.wikipedia.org]
(+)-Myxothiazol: A Specific Inhibitor of Mitochondrial Complex III - A Technical Guide
Executive Summary: (+)-Myxothiazol is a potent and highly specific antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][2] It functions as a competitive inhibitor of the mitochondrial electron transport chain's Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase).[1][3] By binding to the ubiquinol oxidation (Qo) site of cytochrome b, Myxothiazol effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby halting the Q-cycle and inhibiting mitochondrial respiration.[1][4][5] This specific mechanism of action has established this compound as an invaluable tool for researchers studying mitochondrial bioenergetics, the mechanisms of reactive oxygen species (ROS) production, and the pathophysiology of mitochondrial dysfunction.[6][7] This document provides an in-depth technical overview of its mechanism, quantitative inhibitory data, key experimental protocols, and applications for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q, QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct binding sites for coenzyme Q within the cytochrome b subunit: the quinol oxidation (Qo) site near the intermembrane space and the quinone reduction (Qi) site near the mitochondrial matrix.[8][9]
This compound exerts its inhibitory effect by specifically targeting the Qo site.[1][6]
-
Binding: It binds competitively with ubiquinol at the 'b-proximal' region of the Qo site on the cytochrome b subunit.[1] Mutations in the mitochondrial gene for cytochrome b have been shown to confer resistance to myxothiazol, confirming it as the binding target.[4][10]
-
Inhibition of Electron Transfer: Upon binding, Myxothiazol physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP).[1][4] This is the first critical step in the Q-cycle at the Qo site.
-
Consequences: The blockage prevents the reduction of both the Rieske ISP and, subsequently, cytochrome c1.[4] This effectively halts the entire electron flow through Complex III, disrupting the proton motive force and, consequently, ATP synthesis. In contrast to other Complex III inhibitors like antimycin A which binds at the Qi site, myxothiazol does not cause an extra reduction of cytochrome b.[11] The binding of myxothiazol does, however, induce a characteristic red-shift in the absorption spectrum of cytochrome b.[1][4]
Biochemical and Cellular Effects
The specific inhibition of Complex III by this compound triggers several critical downstream cellular events.
-
Inhibition of Mitochondrial Respiration: The primary effect is a potent dose-dependent inhibition of oxygen consumption in isolated mitochondria, submitochondrial particles, and whole cells.[11][12]
-
Induction of Reactive Oxygen Species (ROS): By blocking electron flow at the Qo site, Myxothiazol causes an over-reduction of upstream electron carriers. This "electron back-up" can lead to an increased leakage of electrons, particularly from Complex I, which react with molecular oxygen to form superoxide (O2•−) and subsequently hydrogen peroxide (H2O2).[13][14] This makes Myxothiazol a useful tool for studying ROS generation, although it's important to note that the primary source of this ROS is often upstream of the inhibited Complex III.[13]
-
Disruption of ATP Synthesis: The cessation of electron transport and proton pumping directly leads to the collapse of the mitochondrial membrane potential (ΔΨm) and a halt in ATP production via oxidative phosphorylation.
-
Cellular Signaling and Viability: The profound impact on cellular bioenergetics can lead to various downstream effects, including the activation of signaling pathways sensitive to cellular redox state and energy status, such as protein kinase C (PKC).[14] At sufficient concentrations, this leads to cytostatic or cytotoxic effects.
Quantitative Inhibition Data
The potency of this compound has been quantified across various biological systems. The following tables summarize key findings.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| System | Parameter Measured | Inhibitor Concentration/Dose | Observed Effect | Reference(s) |
| Beef Heart Mitochondria | Oxygen Consumption | 0.58 mol Myxothiazol / mol Cyt b | 50% Inhibition (IC50) | [11] |
| Submitochondrial Particles | NADH Oxidation | 0.45 mol Myxothiazol / mol Cyt b | 50% Inhibition (IC50) | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | Oxygen Consumption Rate (OCR) | 500 nM | Abolished respiration | [12] |
| Rat Hippocampal CA1 Cells | Persistent Sodium Currents | Not specified | Increased currents via ROS/PKC | [14] |
| Rat Synaptosomes | Glutamate Release | >50% inhibition of CIII activity | Increased glutamate release | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dose | Observed Effect | Reference(s) |
| C57Bl/J6 Mice | Intraperitoneal (i.p.), daily | 0.56 mg/kg | Reversible 50% decrease in liver Complex III activity at 2h post-injection. No overt hepatotoxicity after 4 days. | [3][6] |
Table 3: Antifungal Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Various Yeasts and Fungi | 0.01 - 3.0 µg/mL | [3] |
| Mucor hiemalis | 2.0 µg/mL (complete inhibition) | [2] |
| Trichophyton mentagrophytes | 0.02 µg/mL | [16] |
| Pythium debaryanum | 0.02 µg/mL | [16] |
| Picularia oryzae | 0.8 µg/mL | [16] |
Experimental Protocols
The specificity of Myxothiazol makes it a standard reagent in mitochondrial research. Below are outlines of key experimental protocols.
Assay of Complex III (Ubiquinol-Cytochrome c Reductase) Activity
This assay spectrophotometrically measures the rate of cytochrome c reduction, which is dependent on Complex III activity.
-
Principle: The assay follows the increase in absorbance at 550 nm as oxidized cytochrome c (Fe3+) is reduced to cytochrome c (Fe2+) by Complex III. The substrate, ubiquinol, is provided by the action of Complex II (succinate dehydrogenase) on succinate.
-
Reagents:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)
-
Isolated mitochondria (freshly prepared)
-
Succinate (Complex II substrate)
-
Rotenone (to inhibit Complex I and prevent reverse electron flow)
-
Oxidized Cytochrome C
-
Potassium Cyanide (KCN) or Sodium Azide (to inhibit Complex IV and prevent re-oxidation of cytochrome c)
-
This compound (test inhibitor)
-
Antimycin A (control Qo site inhibitor)
-
Detergent (e.g., n-dodecyl-β-D-maltoside, to permeabilize membranes if needed)
-
-
Procedure:
-
Set a spectrophotometer to 550 nm and maintain the cuvette holder at a constant temperature (e.g., 30°C).
-
To a cuvette, add assay buffer, rotenone, KCN, and oxidized cytochrome c.
-
Add the mitochondrial sample and equilibrate.
-
Initiate the reaction by adding succinate.
-
Record the baseline rate of cytochrome c reduction (increase in A550) for several minutes.
-
Add a known concentration of this compound and continue recording to measure the inhibited rate.
-
Finally, add antimycin A to achieve complete inhibition of Complex III, confirming the specificity of the measured activity.
-
Calculate the Complex III activity as the antimycin A-sensitive rate of cytochrome c reduction.
-
Measurement of Mitochondrial Respiration (OCR)
Modern respirometry platforms, such as the Seahorse XF Analyzer, allow for real-time measurement of the oxygen consumption rate (OCR) in living cells, providing a detailed profile of mitochondrial function.
-
Principle: The "Mito Stress Test" dissects key parameters of mitochondrial respiration by the sequential injection of specific inhibitors.
-
Reagents & Materials:
-
Adherent cells cultured in a Seahorse XF plate
-
Seahorse XF Assay Medium
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
This compound
-
-
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Pre-treat cells with this compound at various concentrations or a vehicle control for the desired time.
-
Replace culture medium with assay medium and equilibrate the plate in a CO2-free incubator.
-
Place the plate in the Seahorse XF Analyzer and measure baseline OCR.
-
Injection 1 (Oligomycin): Injected to inhibit ATP synthase. The resulting drop in OCR represents ATP-linked respiration.
-
Injection 2 (FCCP): Injected to uncouple the proton gradient, collapsing the membrane potential and forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.
-
Injection 3 (Rotenone + Antimycin A): Injected to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial sources.
-
Analysis of the resulting OCR profile in Myxothiazol-treated vs. control cells reveals the degree of Complex III inhibition.
-
Applications in Research and Drug Development
The high specificity and potency of this compound make it a cornerstone tool in several research areas:
-
Fundamental Mitochondrial Biology: It is used to dissect the components and mechanism of the Q-cycle and to study the assembly and function of respiratory supercomplexes.[6]
-
ROS Signaling and Oxidative Stress: It serves as a reliable tool to induce mitochondrial ROS production (from upstream sites) to study the downstream consequences of oxidative stress and redox signaling.[7][13][14]
-
Disease Modeling: Myxothiazol can be used in cell culture or animal models to mimic the biochemical defects of Complex III deficiency, a feature of several human mitochondrial diseases, providing a platform to study disease pathophysiology and test potential therapeutic interventions.[6][10]
-
Drug Discovery: It can be used as a positive control in screening campaigns designed to identify new inhibitors of Complex III, which is a validated target for antifungal and antimalarial drugs.[5]
Conclusion
This compound is a powerful and precise molecular probe for the study of mitochondrial function. Its well-characterized mechanism, centered on the specific inhibition of the Complex III Qo site, allows researchers to manipulate the electron transport chain with confidence. From elucidating the fundamental bioenergetics of the cell to modeling human disease, Myxothiazol remains an indispensable tool for the scientific community. A thorough understanding of its effects, as detailed in this guide, is crucial for the robust design and accurate interpretation of experiments in mitochondrial research.
References
- 1. Myxothiazol - Wikipedia [en.wikipedia.org]
- 2. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qo site of mitochondrial complex III is the source of increased superoxide after transient exposure to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Myxothiazol resistance in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioaustralis.com [bioaustralis.com]
An In-depth Technical Guide to the Natural Source and Production of (+)-Myxothiazol Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent antifungal antibiotic that has garnered significant interest in the scientific community due to its unique mechanism of action and potential therapeutic applications. First isolated from the myxobacterium Myxococcus fulvus, this secondary metabolite exhibits a broad spectrum of activity against various filamentous fungi and yeasts.[1][2]
Mechanism of Action
Myxothiazol functions as a highly specific inhibitor of the mitochondrial respiratory chain.[3] It binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[3] This disruption of the electron transport chain effectively halts cellular respiration in susceptible fungi, leading to a cytostatic effect.[4]
Applications
The primary application of Myxothiazol is as a valuable research tool in the study of mitochondrial respiration. Its specific mode of action allows for the detailed investigation of the cytochrome bc1 complex. Furthermore, its potent antifungal properties make it a lead compound for the development of novel antifungal agents for agricultural and clinical use.
Natural Source and Producing Organism
The natural producer of this compound is the gliding bacterium Myxococcus fulvus, specifically the strain designated as Mx f16.[1][5] Myxobacteria are a group of soil-dwelling bacteria known for their complex social behaviors, including the formation of multicellular fruiting bodies, and for their prolific production of a wide array of bioactive secondary metabolites.[2]
Biosynthesis of this compound
The biosynthesis of Myxothiazol is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery. The genetic blueprint for this pathway is encoded within the mta biosynthetic gene cluster, which has been extensively studied in the closely related myxobacterium Stigmatella aurantiaca.
The Myxothiazol Biosynthetic Gene Cluster (mta)
The mta gene cluster contains the genes that code for the large, modular PKS and NRPS enzymes responsible for the stepwise assembly of the Myxothiazol molecule. These enzymes function as an assembly line, where each module is responsible for the incorporation and modification of a specific building block.
The Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of Myxothiazol begins with a starter unit that is sequentially elongated through the action of PKS modules, which add acetate and propionate-derived extender units. The growing polyketide chain is then transferred to NRPS modules, which incorporate amino acid residues, including two cysteine molecules that form the characteristic bithiazole core of Myxothiazol. A series of modifications, including methylations and dehydrations, are carried out by various domains within the PKS and NRPS modules to yield the final this compound structure.
Production of this compound
The production of this compound is achieved through the submerged fermentation of Myxococcus fulvus Mx f16, followed by a multi-step extraction and purification process.
Fermentation Protocol
4.1.1. Culture Medium Composition
A suitable medium for the production of Myxothiazol is Casitone-Yeast Extract Agar.[6] While the exact composition can be optimized, a typical medium formulation is as follows:
| Component | Concentration (g/L) |
| Casitone | 5.0 |
| Yeast Extract | 2.5 |
| MgSO₄·7H₂O | 1.0 |
| Agar | 15.0 |
| Distilled Water | 1 L |
4.1.2. Fermentation Conditions
Optimal production of Myxothiazol is achieved under the following conditions:
| Parameter | Value |
| Temperature | 30°C |
| Aeration | Vigorous |
| Agitation | 200 rpm |
| Fermentation Time | 72 - 96 hours |
Extraction and Purification Protocol
4.2.1. Adsorption to Amberlite XAD-16
The first step in the extraction process involves the adsorption of Myxothiazol from the fermentation broth onto a polymeric resin.
-
Add Amberlite XAD-16 resin to the fermentation broth at a concentration of 2% (w/v).
-
Stir the mixture for 2 hours at room temperature to allow for complete adsorption of Myxothiazol onto the resin.
-
Separate the resin from the broth by filtration.
-
Wash the resin with distilled water to remove polar impurities.
-
Elute the adsorbed Myxothiazol from the resin with acetone.
-
Evaporate the acetone under reduced pressure to yield a crude extract.
4.2.2. Silica Gel Chromatography
The crude extract is then subjected to silica gel column chromatography for further purification.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing Myxothiazol.
4.2.3. Sephadex LH-20 Chromatography
The Myxothiazol-containing fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography.
-
Dissolve the concentrated fractions in methanol.
-
Load the solution onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol.[2]
-
Collect the fractions containing Myxothiazol.
4.2.4. High-Performance Liquid Chromatography (HPLC)
The final purification step is performed using reversed-phase HPLC.
-
Dissolve the semi-purified Myxothiazol in a suitable solvent (e.g., methanol).
-
Inject the solution onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of water and acetonitrile.
-
Monitor the elution at 312 nm and collect the peak corresponding to this compound.
Quantitative Data
The production and biological activity of this compound have been quantified in various studies.
| Parameter | Value | Reference |
| Fermentation Yield | ||
| Initial Yield | ~2 mg/L | [1] |
| Optimized Yield | ~20 mg/L | [6] |
| Antifungal Activity (MIC µg/mL) | |
| Mucor hiemalis | 2.0 |
| Saccharomyces cerevisiae | 0.2 |
| Candida albicans | 0.5 |
| Aspergillus niger | >100 |
Conclusion
This compound remains a significant natural product with both practical applications in research and potential for further development as an antifungal agent. This guide provides a comprehensive overview of its natural source, biosynthesis, and production, offering a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The detailed protocols and quantitative data presented herein are intended to facilitate the reproducible production and further investigation of this important antibiotic.
References
- 1. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
The Inhibitory Effect of (+)-Myxothiazol on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol, a potent antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus, has emerged as a critical tool in the study of cellular bioenergetics.[1] Its high specificity as an inhibitor of mitochondrial respiration has made it an invaluable molecular probe for dissecting the intricacies of the electron transport chain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its impact on mitochondrial function.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III, a crucial component of the mitochondrial electron transport chain.[1] The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q10, CoQ) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.
Myxothiazol acts as a competitive inhibitor of ubiquinol at the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial acceptor in the high-potential electron transfer pathway of the Q-cycle.[2]
The binding site of Myxothiazol is located in the 'b-proximal' region of the cytochrome b subunit, a key catalytic subunit of the bc1 complex.[1] A distinguishing feature of Myxothiazol's interaction is that it does not form a hydrogen bond with the Rieske iron-sulfur protein, unlike other Qo site inhibitors such as stigmatellin. This lack of hydrogen bonding influences the conformational state of the ISP, favoring a "loose" or mobile state of its extramembrane domain.
The inhibition of electron flow at the Qo site by Myxothiazol has profound consequences for the Q-cycle, the complex mechanism by which Complex III facilitates electron transfer and proton pumping. By blocking the initial step of ubiquinol oxidation, Myxothiazol effectively halts the entire Q-cycle, leading to the following key effects:
-
Inhibition of Cytochrome c1 Reduction: The flow of electrons to cytochrome c1 is completely blocked.[2]
-
No Reduction of b-type Cytochromes: Unlike inhibitors of the Qi site (e.g., antimycin A), Myxothiazol does not promote the reduction of cytochromes bL and bH.[2]
-
Disruption of Proton Translocation: The blockage of the Q-cycle prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, dissipating the proton motive force.
The following diagram illustrates the disruption of the Q-cycle by this compound:
References
An In-Depth Technical Guide to the Qo Site Inhibition of Cytochrome bc1 Complex by (+)-Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the mitochondrial electron transport chain of eukaryotes and the photosynthetic and respiratory chains of many bacteria. It couples the transfer of electrons from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial or bacterial membrane, thereby contributing to the proton-motive force that drives ATP synthesis. The Qo site of the cytochrome bc1 complex is the catalytic center responsible for ubiquinol oxidation and is a key target for a class of inhibitors known as Qo inhibitors (QoIs). Among these, (+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, stands out as a potent and specific inhibitor.[1] This guide provides a comprehensive technical overview of the mechanism of Qo site inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a competitive inhibitor with respect to ubiquinol, binding to the Qo site of the cytochrome bc1 complex.[1] Its binding blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical initial step in the Q-cycle.[1] Unlike some other Qo inhibitors such as stigmatellin, Myxothiazol does not form a hydrogen bond with the Rieske ISP. Instead, it binds in the 'b-proximal' region of the cytochrome b subunit's Qo site.[1] This interaction is sufficient to prevent the productive binding of ubiquinol and halt electron flow through the high-potential chain to cytochrome c1.
The binding of Myxothiazol induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which is a hallmark of its interaction with the cytochrome b subunit.[1] This spectral shift can be used to monitor the binding of the inhibitor. Functionally, the inhibition of the Qo site by Myxothiazol leads to a cessation of electron transfer to cytochrome c1 and a halt in proton translocation, ultimately disrupting cellular respiration and ATP synthesis.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the source of the cytochrome bc1 complex and the specific assay conditions.
| Organism/System | Parameter | Value | Reference |
| Beef heart mitochondria | IC50 (Oxygen consumption) | 0.58 mol Myxothiazol/mol cytochrome b | [3] |
| Beef heart submitochondrial particles | IC50 (NADH oxidation) | 0.45 mol Myxothiazol/mol cytochrome b | [3] |
| Saccharomyces cerevisiae (Yeast) | IC50 (Cytochrome c reduction) | Partially inhibited at saturating concentrations | [4] |
Experimental Protocols
Assay for Cytochrome bc1 Complex Activity (Ubiquinol-Cytochrome c Reductase Activity)
This protocol describes the spectrophotometric measurement of the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Substrate: Decylubiquinol (DBH2) or other ubiquinol analogue
-
Electron Acceptor: Oxidized cytochrome c
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer and oxidized cytochrome c (final concentration typically 10-50 µM).
-
Add the isolated mitochondria or purified enzyme to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.
-
Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2, final concentration typically 10-50 µM).
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the specific activity, the rate is normalized to the protein concentration of the enzyme preparation.
Determination of the IC50 Value of this compound
This protocol outlines the procedure for determining the concentration of this compound that inhibits 50% of the cytochrome bc1 complex activity.
Materials:
-
All materials listed for the cytochrome bc1 complex activity assay.
-
A series of dilutions of the this compound stock solution.
Procedure:
-
Set up a series of reactions as described in the activity assay protocol.
-
To each reaction, add a different concentration of this compound from the dilution series. Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes) at room temperature before initiating the reaction with the substrate.
-
Measure the initial rate of cytochrome c reduction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: The Q-Cycle and Myxothiazol Inhibition
Caption: The Q-cycle electron transport pathway at the cytochrome bc1 complex and the site of inhibition by this compound.
Experimental Workflow: IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound against the cytochrome bc1 complex.
Conclusion
This compound is a powerful tool for studying the function of the cytochrome bc1 complex due to its specific and potent inhibition of the Qo site. Understanding its mechanism of action is crucial for researchers in the fields of bioenergetics, toxicology, and drug development. The experimental protocols and visualizations provided in this guide offer a solid foundation for investigating the inhibitory effects of Myxothiazol and other Qo site inhibitors. The development of new therapeutic agents targeting the cytochrome bc1 complex in pathogens relies on a detailed comprehension of the interactions between inhibitors like Myxothiazol and their molecular target.
References
- 1. Myxothiazol - Wikipedia [en.wikipedia.org]
- 2. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Myxothiazol is a naturally occurring antifungal antibiotic produced by the myxobacterium Myxococcus fulvus. It is a highly specific and potent inhibitor of the mitochondrial electron transport chain, targeting the cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the biological properties of this compound and its structurally related analogs, including their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their characterization, and the downstream cellular consequences of their activity. This document is intended to serve as a valuable resource for researchers in the fields of mitochondrial biology, drug discovery, and toxicology.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1][2] The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis.
Myxothiazol is a competitive inhibitor of ubiquinol and binds to the quinol oxidation (Qo) site located on the cytochrome b subunit of the complex.[3] This binding event physically obstructs the docking of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial step in the Q-cycle.[3] Unlike some other Qo site inhibitors, Myxothiazol does not form a hydrogen bond with the Rieske ISP.[3] The inhibition of electron flow through Complex III disrupts the entire electron transport chain, leading to a cessation of mitochondrial respiration and a collapse of the mitochondrial membrane potential.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its related compounds has been quantified using various assays, including measurements of enzymatic activity, antifungal activity, and cytotoxicity.
Table 1: Inhibition of Mitochondrial Complex III Activity
| Compound | Target Enzyme/System | Assay | IC50 / Ki | Reference |
| This compound | Mitochondrial Complex III | Inhibition of NADH oxidase (Submitochondrial Particles) | 2.1 µM | [1] |
| Cystothiazole A | Mitochondrial Complex III | Inhibition of NADH oxidase (Submitochondrial Particles) | 1.8 µM | [1] |
| Antimycin A | Mitochondrial Complex III (Qi site) | Porcine bc1 complex | 0.033 nM (Ki) | [4] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. Antimycin A is included as a reference inhibitor that binds to a different site (Qi) on Complex III.
Table 2: Antifungal and Cytotoxic Activity
| Compound | Organism/Cell Line | Assay | MIC / IC50 | Reference |
| This compound | Candida albicans | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] |
| Saccharomyces cerevisiae | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] | |
| Mucor hiemalis | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] | |
| Human Colon Carcinoma (HCT-116) | Cytotoxicity | 130 ng/mL | [1] | |
| Human Leukemia (K562) | Cytotoxicity | 110 ng/mL | [1] | |
| Cystothiazole A | Fungi | Antifungal Susceptibility | More active than Myxothiazol | |
| Human Tumor Cells | Cytotoxicity | Less cytotoxic than Myxothiazol |
Note: MIC is the Minimum Inhibitory Concentration.
Structure-Activity Relationship (SAR)
The bithiazole scaffold is a key structural feature for the inhibitory activity of Myxothiazol and its analogs. The comparison between this compound and the structurally similar Cystothiazoles A and B provides insights into their SAR.
-
Bithiazole Core: The presence of the bithiazole ring system is essential for high-affinity binding to the Qo site of cytochrome b.
-
Side Chains: The lipophilic side chains extending from the thiazole rings play a crucial role in the interaction with the hydrophobic binding pocket within the enzyme.
-
Hydroxylation: Cystothiazole B, which is a hydroxylated derivative of Cystothiazole A, is reported to be approximately 20-fold less active in antifungal assays.[1] This suggests that the introduction of polar groups in certain positions on the side chains can significantly reduce inhibitory potency.
-
Stereochemistry: The stereochemistry of the side chains is also critical for optimal binding and inhibitory activity.
Downstream Cellular Effects & Signaling Pathways
The inhibition of the mitochondrial electron transport chain by this compound triggers a cascade of downstream cellular events.
Disruption of Cellular Respiration and ATP Synthesis
The primary and most immediate consequence of Myxothiazol's action is the cessation of electron flow through the respiratory chain. This leads to a rapid decrease in oxygen consumption and the collapse of the mitochondrial membrane potential, which in turn halts the production of ATP via oxidative phosphorylation. Cells become reliant on glycolysis for their energy needs, a state that is unsustainable for many cell types in the long term.
References
Methodological & Application
Application Notes and Protocols for Studying the Mitochondrial Electron Transport Chain with (+)-Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). It is an invaluable tool for researchers studying mitochondrial function, cellular bioenergetics, and the role of the ETC in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in key experimental assays.
Mechanism of Action
This compound is an antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus.[1] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[2][3] Myxothiazol binds to the ubiquinol oxidation (Qo) site of cytochrome b, one of the subunits of Complex III.[2][3] This binding competitively inhibits the oxidation of ubiquinol (Coenzyme Q10), thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[2][3] This inhibition of electron flow disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in mitochondrial respiration, a reduction in mitochondrial membrane potential, and the inhibition of ATP synthesis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound from various studies.
| Parameter | System | Substrate | Value | Reference |
| IC50 | Beef Heart Mitochondria | NADH | 0.45 mol/mol cytochrome b | |
| Beef Heart Mitochondria | Succinate | 0.58 mol/mol cytochrome b | ||
| Mouse Liver Mitochondria | Succinate | ~50% inhibition at 0.56 mg/kg (in vivo) | [4] | |
| Ki | Yeast Mitochondria | - | Potent Inhibition | [5] |
Experimental Protocols
Here, we provide detailed protocols for common assays used to study the effects of this compound on mitochondrial function.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol describes how to use a Seahorse XF Analyzer to measure the effect of Myxothiazol on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (stock solution in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Prepare stock solutions of the inhibitors in Seahorse XF Assay Medium. A typical concentration range for Myxothiazol is 1-10 µM.
-
-
Seahorse XF Analyzer Setup and Assay Execution:
-
Load the hydrated sensor cartridge with the prepared inhibitor solutions. For a standard Mito Stress Test with the inclusion of Myxothiazol, a suggested injection strategy is:
-
Port A: this compound (e.g., to achieve a final concentration of 2 µM)
-
Port B: Oligomycin (e.g., 1.5 µM final concentration)
-
Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization for cell type)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal OCR, and then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis:
-
The Seahorse XF software will generate a real-time profile of the OCR.
-
The injection of Myxothiazol should cause a significant decrease in OCR, representing the portion of respiration dependent on Complex III.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will further dissect the components of mitochondrial respiration.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential upon treatment with Myxothiazol. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cultured cells
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a desired period (e.g., 1-4 hours).
-
Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-5 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
After incubation, wash the cells with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Fluorescence Microscopy: Capture images using filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings for green and red fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (green) and aggregates (red).
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Compare the ratios of Myxothiazol-treated cells to the vehicle control and the positive control.
Protocol 3: Measurement of Cellular ATP Levels
This protocol describes the use of a luciferase-based assay to measure the effect of Myxothiazol on cellular ATP levels. The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces a luminescent signal proportional to the amount of ATP.
Materials:
-
Luciferase-based ATP assay kit (commercially available)
-
Cultured cells
-
Opaque 96-well plates
-
Luminometer
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (often included in the kit)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a desired time. Include a vehicle control.
-
-
Cell Lysis and ATP Measurement:
-
Following the manufacturer's instructions for the ATP assay kit, lyse the cells to release ATP.
-
Add the luciferase/luciferin reagent to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate an ATP standard curve to convert luminescence readings to ATP concentrations.
-
Normalize ATP levels to the number of cells or total protein content.
-
Compare the ATP levels in Myxothiazol-treated cells to the vehicle control. A dose-dependent decrease in ATP levels is expected.
Protocol 4: Detection of Mitochondrial Superoxide Production
This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide production in the mitochondria of live cells treated with Myxothiazol.
Materials:
-
MitoSOX Red reagent
-
Cultured cells
-
Fluorescence microscope or flow cytometer
-
This compound
-
Antimycin A (positive control for superoxide production)
-
DMSO (vehicle control)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
Treat cells with this compound (e.g., 1-10 µM) for a short duration (e.g., 30-60 minutes). Include a vehicle control and a positive control (e.g., 10 µM Antimycin A).
-
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging/Analysis:
-
Wash the cells three times with warm HBSS.
-
Fluorescence Microscopy: Image the cells using a filter set appropriate for red fluorescence (e.g., TRITC).
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze using a flow cytometer with the appropriate laser and emission filter for red fluorescence.
-
Data Analysis:
-
Quantify the fluorescence intensity of the MitoSOX Red signal.
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
-
Compare the fluorescence intensity in Myxothiazol-treated cells to the vehicle and positive controls.[6]
Visualizations
Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.
Caption: Experimental workflow for a Seahorse XF Mito Stress Test incorporating this compound.
Caption: Principle of the JC-1 assay for measuring mitochondrial membrane potential changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myxothiazol - Wikipedia [en.wikipedia.org]
- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (+)-Myxothiazol Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain, making it a valuable tool for studying mitochondrial respiration, cell metabolism, and apoptosis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cultured cells.
Myxothiazol primarily targets Complex III (cytochrome bc1 complex) of the electron transport chain.[1] It binds to the quinol oxidation (Qo) site, effectively blocking the transfer of electrons from ubiquinol to cytochrome b.[1] This inhibition of the respiratory chain leads to a decrease in oxygen consumption, a reduction in ATP synthesis, and the generation of reactive oxygen species (ROS). Consequently, Myxothiazol treatment can induce a cytostatic effect, causing cell cycle arrest, and at higher concentrations or longer exposure times, trigger apoptosis through the intrinsic pathway.
A critical consideration for designing experiments with Myxothiazol is the significant variability in sensitivity across different cell lines. Some cell lines exhibit high sensitivity with IC50 values in the nanomolar range, while others are considerably more resistant, with IC50 values in the micromolar range. This highlights the importance of empirical determination of the optimal concentration for each cell line and experimental endpoint.
Data Presentation
The following tables summarize the quantitative data for this compound's effects on cultured cells.
Table 1: Cytotoxicity of this compound in Various Cultured Cell Lines
| Cell Line | Cell Type | Assay | IC50 (Cytotoxicity) |
| HeLa | Human Cervical Cancer | MTT | 0.36 ± 0.09 nM |
| P815 | Mouse Mastocytoma | MTT | 1.02 ± 0.22 nM |
| RAW 264.7 | Mouse Macrophage | Not Specified | Sensitive (nM range) |
| MDCK | Madin-Darby Canine Kidney | Not Specified | 1.47 ± 0.79 nM |
| 143B | Human Osteosarcoma | Not Specified | 3.24 ± 1.6 nM |
| 4T1 | Mouse Breast Cancer | Not Specified | Sensitive (nM range) |
| B16 | Mouse Melanoma | Not Specified | 13.8 ± 3.6 nM |
| HL-60 | Human Promyelocytic Leukemia | MTT | 12.2 ± 2.2 µM |
| LN18 | Human Glioblastoma | Not Specified | 26.5 ± 3.1 µM |
| Jurkat | Human T-cell Leukemia | Not Specified | 26.5 µM |
Table 2: Inhibition of Mitochondrial Respiration by this compound
| System | Parameter | IC50 |
| Beef Heart Mitochondria | Oxygen Consumption | 0.58 mol Myxothiazol / mol cytochrome b |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Due to its light sensitivity, handle Myxothiazol in a darkened environment or in light-protected tubes.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of Myxothiazol powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Under these conditions, the solution is stable for at least 2 years.[1]
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of Myxothiazol and to calculate the IC50 value for a specific cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Myxothiazol in complete culture medium from the stock solution. It is crucial to test a wide range of concentrations, especially when the sensitivity of the cell line is unknown (e.g., from 0.1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Myxothiazol. Include a vehicle control (medium with the same concentration of DMSO as the highest Myxothiazol concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of the effect of Myxothiazol on the oxygen consumption rate (OCR) of cultured cells.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplate
-
Complete cell culture medium
-
Seahorse XF Assay Medium
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells into a Seahorse XF Cell Culture Microplate at the optimal density for your cell type.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
On the day of the assay, prepare fresh Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Remove the culture medium from the cells and wash with the pre-warmed assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Prepare the Seahorse XF sensor cartridge by adding the compounds to be injected. For determining the acute effect of Myxothiazol, it can be injected from one of the ports. To measure the IC50 for OCR inhibition, a range of Myxothiazol concentrations should be prepared and added to the wells before starting the assay.
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibration plate with the cell plate and start the assay.
-
A typical assay protocol will measure the basal OCR, followed by the sequential injection of Myxothiazol (if not pre-incubated), Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Analyze the data to determine the effect of Myxothiazol on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following Myxothiazol treatment.
Materials:
-
Cultured cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Myxothiazol (determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells) and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).
Visualizations
Caption: Mechanism of this compound action.
Caption: Myxothiazol-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for Myxothiazol treatment.
References
Application Notes and Protocols for (+)-Myxothiazol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2] This natural product, originally isolated from the myxobacterium Myxococcus fulvus, demonstrates significant antifungal and cytostatic activities.[3][4] Its specific mechanism of action involves binding to the Qo site of cytochrome b, which blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting cellular respiration.[3][5] This makes this compound an invaluable tool for research in mitochondrial function, cellular metabolism, and as a potential lead compound in drug discovery.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in various in vitro assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₃N₃O₃S₂ |
| Molecular Weight | 487.68 g/mol |
| Appearance | Colorless Powder |
Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][6] | ≥ 1.25 mg/mL[7] | Recommended for preparing high-concentration stock solutions.[8] |
| Chloroform | Soluble[3][6] | 9.80 - 10.20 mg/mL[6] | |
| Methanol | Soluble[3][6] | Not specified | |
| Ethanol | Soluble[3][6] | Not specified | |
| Acetone | Soluble[3][6] | Not specified | |
| Ethyl Acetate | Soluble[3][6] | Not specified | |
| Dichloromethane | Soluble[3][6] | Not specified | |
| Water | Scarcely Soluble | Not specified | Not recommended for initial stock solution preparation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, as this compound is a biologically active and potentially cytotoxic compound.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 1 mg of this compound powder into the tube. For greater accuracy, a larger mass (e.g., 5 mg) can be used, with a proportional increase in solvent volume.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound (MW = 487.68 g/mol ): Volume (µL) = (1 mg / 487.68 g/mol ) * 1,000,000 / 10 mM ≈ 205 µL
-
Dissolution: Add 205 µL of sterile DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7][9] Protect the tubes from light.[3] Under these conditions, the product is stable for at least 2 years.[3] In solvent, it is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[7][9]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for a typical cell-based assay (e.g., cytotoxicity or mitochondrial function assay). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution step. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
Final Dilution: Dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
V₁C₁ = V₂C₂
-
(V₁) * (10,000 µM) = (1000 µL) * (10 µM)
-
V₁ = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cell culture plates.
-
Important Considerations:
-
Always prepare working solutions fresh for each experiment.
-
Do not store dilute aqueous solutions of this compound for extended periods.
-
Include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the treated wells).
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of Complex III by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myxothiazol Myxococcus fulvus Mx f85, = 98 HPLC 76706-55-3 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Creating a Mouse Model of Mitochondrial Dysfunction with (+)-Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The development of robust and reproducible animal models of mitochondrial dysfunction is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. (+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial respiratory chain complex III (CIII), also known as the bc1 complex.[1][2][3] It binds to the ubiquinol oxidation (Qo) site of CIII, thereby blocking the transfer of electrons from ubiquinol to cytochrome b.[4][5][6] This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS), specifically superoxide.[7][8]
These application notes provide a detailed protocol for establishing a mouse model of acute mitochondrial dysfunction using this compound. This model is characterized by a reversible inhibition of CIII, primarily affecting the liver, without causing significant overt toxicity when administered for a short duration.[4][9] This makes it a valuable tool for studying the acute consequences of CIII inhibition and for screening potential therapeutic interventions.
Mechanism of Action of this compound
This compound competitively inhibits the binding of ubiquinol to the Qo site on cytochrome b, a subunit of mitochondrial complex III.[1][6] This blockage prevents the transfer of electrons to the Rieske iron-sulfur protein, a critical step in the Q-cycle. The disruption of electron flow leads to a reduction in the proton motive force across the inner mitochondrial membrane, consequently impairing ATP synthesis. A significant consequence of this inhibition is the increased generation of superoxide radicals at the Qo site.[7][8]
Data Presentation
Table 1: Quantitative Data for the this compound-Induced Mouse Model of Mitochondrial Dysfunction
| Parameter | Value | Organ/Tissue | Time Point | Reference |
| This compound Dosage | 0.56 mg/kg body weight | - | Every 24 hours | [4][9] |
| Administration Route | Intraperitoneal (i.p.) injection | - | - | [4][9] |
| Complex III Activity | ~50% decrease compared to control | Liver | 2 hours post-injection | [4][5][9] |
| Histological Changes | Minor | Liver | 74 hours (after 4 daily injections) | [4][9] |
| Hepatotoxicity Gene Expression | No significant changes | Liver | 74 hours | [4][9] |
| Inflammation Gene Expression | No significant changes | Liver | 74 hours | [4][9] |
| Supercomplex Formation | Preserved | Liver | 74 hours | [4][9] |
Experimental Protocols
Preparation and Administration of this compound
This protocol is based on the established model by Davoudi et al. (2014).[4][9]
Materials:
-
This compound (Sigma-Aldrich, T5580 or equivalent)[10]
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles (27-30 gauge)
Preparation of this compound Solution (for a 1 mg/mL stock):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).[5] Myxothiazol is also soluble in methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.[10]
-
For a working solution, take the required volume of the DMSO stock solution and add it to PEG300. Mix thoroughly.
-
Add Tween-80 to the mixture and mix again until homogenous.
-
Finally, add sterile saline to the desired final concentration. A recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Prepare the solution fresh before each injection.
Animal Handling and Administration:
-
Use C57Bl/6J mice (or other appropriate strain) of a specific age and sex, as required by the experimental design.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11][12][13]
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.56 mg/kg body weight.[4][9]
-
For a multi-day study, repeat the injection every 24 hours for the desired duration (e.g., up to 4 days).[4][9]
-
Monitor the animals for any signs of distress or toxicity.[11]
Assessment of Mitochondrial Complex III Activity in Liver
This protocol is adapted from commercially available kits and standard laboratory procedures.[14][15][16]
Materials:
-
Mouse liver tissue
-
Mitochondria isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH pH 7.4)[17]
-
Dounce homogenizer[17]
-
Centrifuge
-
Spectrophotometer or plate reader
-
Complex III activity assay kit (e.g., Abcam ab287844 or equivalent)[14]
-
Bradford assay reagent for protein quantification
Procedure:
-
Mitochondria Isolation:
-
Euthanize the mouse at the desired time point after this compound injection.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver and place it in ice-cold mitochondria isolation buffer.
-
Mince the tissue and homogenize using a Dounce homogenizer.[17]
-
Perform differential centrifugation to isolate the mitochondrial fraction. A common procedure involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.[17]
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial isolate using the Bradford assay.
-
-
Complex III Activity Assay:
-
Follow the instructions provided with the commercial assay kit. The principle of the assay is to measure the reduction of cytochrome c, which is dependent on Complex III activity. The increase in absorbance at 550 nm is monitored over time.[14][15][16]
-
Use a consistent amount of mitochondrial protein for all samples.
-
Include a control group of mice injected with the vehicle solution.
-
The activity is typically expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.
-
Histological Analysis of Liver Tissue
This protocol provides a general guideline for Hematoxylin and Eosin (H&E) staining to assess liver morphology.[18][19][20]
Materials:
-
Mouse liver tissue
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin stains
-
Light microscope
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after dissection, fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.[18]
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
Analysis of Mitochondrial Supercomplexes by Blue Native PAGE (BN-PAGE)
This protocol is a summary of established methods for analyzing mitochondrial supercomplexes.[21][22][23][24][25]
Materials:
-
Isolated liver mitochondria
-
Digitonin or other mild non-ionic detergents
-
BN-PAGE sample buffer
-
Gradient polyacrylamide gels (e.g., 3-12%)
-
BN-PAGE running buffers (cathode and anode buffers)
-
Electrophoresis apparatus
-
Western blotting equipment and antibodies against specific complex subunits (optional, for identification)
Procedure:
-
Sample Preparation:
-
Resuspend isolated mitochondria in a buffer containing a mild detergent like digitonin to solubilize the mitochondrial membranes while preserving protein-protein interactions. The digitonin-to-protein ratio is a critical parameter.[24]
-
-
Electrophoresis:
-
Load the solubilized mitochondrial samples onto a native polyacrylamide gradient gel.
-
Perform electrophoresis using appropriate native running buffers. The Coomassie blue G-250 in the cathode buffer imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.[24]
-
-
Visualization and Analysis:
-
After electrophoresis, the gel can be stained with Coomassie blue or subjected to in-gel activity assays for specific respiratory complexes.
-
Alternatively, the protein complexes can be transferred to a membrane for Western blot analysis using antibodies against subunits of the different respiratory complexes to identify the composition of the supercomplexes.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the general steps for measuring the expression of genes related to hepatotoxicity and inflammation.[26][27][28][29][30]
Materials:
-
Mouse liver tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β for inflammation; ALT, AST for hepatotoxicity) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize liver tissue and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
-
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol (Journal Article) | OSTI.GOV [osti.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Care and handling of laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 16. 线粒体复合体III活性检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 17. Preparation of Mitochondria from Mouse Liver: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to characterize mitochondrial supercomplexes from mouse tissues by combining BN-PAGE and MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real time PCR of mouse liver tissue [protocols.io]
- 28. KoreaMed Synapse [synapse.koreamed.org]
- 29. researchgate.net [researchgate.net]
- 30. Mapping Novel Biomarkers of Liver Injury by Tissue Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Myxothiazol as a Tool for Studying the Q-cycle Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial respiratory chain, targeting the cytochrome bc1 complex (Complex III). Its unique mechanism of action makes it an invaluable tool for elucidating the intricacies of the Q-cycle, a fundamental process in cellular respiration. By binding to the Qo site of cytochrome b within Complex III, myxothiazol blocks the oxidation of ubiquinol, thereby inhibiting electron transfer to cytochrome c1 and the subsequent reduction of cytochrome c.[1][2] This specific inhibition allows researchers to dissect the electron and proton transport pathways within Complex III, investigate the generation of reactive oxygen species (ROS), and study the overall dynamics of mitochondrial function. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound inhibits the cytochrome bc1 complex by binding to the ubiquinol oxidation (Qo) site on the cytochrome b subunit.[2] This binding event physically obstructs the docking of ubiquinol, preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP) and cytochrome bL. This blockade effectively halts the Q-cycle at a critical step. The Q-cycle is the process by which electrons are transferred from ubiquinol (CoQH2) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis. Myxothiazol's action leads to an accumulation of reduced ubiquinone and prevents the reduction of cytochrome c1 and cytochrome c.[1]
Data Presentation
The following tables summarize key quantitative data related to the inhibitory effects of this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 (Oxygen Consumption) | 0.58 mol/mol cytochrome b | Beef heart mitochondria | [1] |
| IC50 (NADH Oxidation) | 0.45 mol/mol cytochrome b | Beef heart submitochondrial particles | [1] |
| Inhibition of Fungal Growth | 0.01 - 3 µg/ml | Various yeasts and fungi |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and the source of mitochondria.
Mandatory Visualizations
Caption: Inhibition of the Q-cycle by this compound at the Qo site of Complex III.
Caption: Experimental workflow for measuring mitochondrial oxygen consumption.
Caption: Logical flow of this compound's utility in studying the Q-cycle.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate mitochondrial function.
Measurement of Mitochondrial Oxygen Consumption
This protocol measures the rate of oxygen consumption in isolated mitochondria to assess the inhibitory effect of this compound on the electron transport chain.
Materials:
-
Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml BSA, pH 7.2)
-
Respiratory substrates (e.g., 10 mM succinate + 2 µM rotenone, or 10 mM pyruvate + 5 mM malate)
-
ADP (Adenosine diphosphate)
-
This compound stock solution (e.g., in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Preparation: Prepare a suspension of isolated mitochondria in ice-cold Respiration Buffer at a final concentration of approximately 0.25-0.5 mg/mL.
-
Chamber Equilibration: Add the mitochondrial suspension to the respirometer chamber containing pre-warmed Respiration Buffer (37°C) and allow the signal to stabilize.
-
State 2 Respiration: Add the desired respiratory substrate (e.g., succinate + rotenone to assess Complex II-linked respiration). This initiates State 2 respiration (substrate-dependent, but ADP-limited).
-
State 3 Respiration: Induce State 3 respiration (active phosphorylation) by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
Myxothiazol Titration: Once a stable State 3 respiration rate is established, perform a stepwise titration of this compound. Add small aliquots of the stock solution to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Data Recording: Record the oxygen consumption rate after each addition, allowing the rate to stabilize before the next addition.
-
Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC50 value.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to measure the mitochondrial membrane potential and its dissipation upon inhibition of the respiratory chain by this compound.
Materials:
-
Isolated mitochondria or cultured cells
-
Assay Buffer (e.g., PBS or appropriate cell culture medium)
-
Mitochondrial membrane potential dye (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1)
-
This compound stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or mitochondria in the appropriate assay buffer.
-
Dye Loading: Incubate the samples with the fluorescent dye (e.g., 200 nM TMRE) for 15-30 minutes at 37°C in the dark to allow the dye to accumulate in the mitochondria.
-
Treatment: Add varying concentrations of this compound to the dye-loaded samples. Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM).
-
Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~549/575 nm for TMRE) or a flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to quantify the extent of depolarization induced by this compound.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures the production of mitochondrial ROS (specifically hydrogen peroxide) using a fluorescent probe like Amplex Red. This compound can be used to investigate the role of the Qo site in ROS generation.
Materials:
-
Isolated mitochondria
-
Respiration Buffer
-
Respiratory substrates
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound stock solution
-
Antimycin A (as a positive control for ROS production at the Qi site)
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Respiration Buffer, Amplex Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and SOD (to convert superoxide to H2O2).
-
Mitochondria and Substrate Addition: Add isolated mitochondria (e.g., 25-50 µg) and the respiratory substrate to each well.
-
Inhibitor Treatment: Add different concentrations of this compound or Antimycin A to the designated wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence (Ex/Em ~530/590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.
-
Data Analysis: Calculate the rate of ROS production for each condition and compare the effects of this compound to the control and Antimycin A-treated samples.
Cytochrome c Reductase Activity Assay
This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, and how it is inhibited by this compound.
Materials:
-
Isolated mitochondria or purified Complex III
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
Cytochrome c (oxidized form)
-
Ubiquinol (e.g., decylubiquinol) as the substrate
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial/Complex III sample.
-
Baseline Measurement: Measure the baseline absorbance at 550 nm.
-
Inhibitor Addition (for inhibition studies): Add this compound at the desired concentration and incubate for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding the ubiquinol substrate.
-
Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time. The rate of increase corresponds to the rate of cytochrome c reduction.
-
Data Analysis: Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance curve. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.
Conclusion
This compound is a powerful and selective tool for probing the Q-cycle mechanism within the mitochondrial electron transport chain. Its specific inhibition of the Qo site of Complex III allows for detailed investigations into electron transfer, proton translocation, and ROS production. The protocols outlined in these application notes provide a framework for utilizing this compound to gain deeper insights into mitochondrial bioenergetics and its role in cellular health and disease. Researchers in basic science and drug development can leverage this inhibitor to understand fundamental biological processes and to screen for compounds that may modulate mitochondrial function.
References
Application Notes and Protocols for the Experimental Use of (+)-Myxothiazol in Fungicide Development Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (+)-Myxothiazol, a potent inhibitor of mitochondrial respiration, in the context of fungicide development research. Detailed protocols for key experiments are provided to facilitate the investigation of its antifungal properties and potential applications.
Application Notes
Introduction
This compound is a naturally occurring antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][2] It exhibits a broad spectrum of activity against a wide range of yeasts and filamentous fungi, with inhibitory concentrations typically falling in the range of 0.01 to 3 µg/ml.[1][2] The primary mechanism of action of Myxothiazol is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[3] This targeted disruption of cellular respiration makes it a valuable tool for mitochondrial research and a lead compound for the development of novel fungicides.
Mechanism of Action
Myxothiazol is a specific inhibitor of the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex.[4] It binds to cytochrome b, a key subunit of the complex, and blocks the transfer of electrons from ubiquinol to the iron-sulfur protein (ISP), thereby halting the electron flow through the respiratory chain.[5] This inhibition leads to a collapse of the mitochondrial membrane potential, a cessation of ATP synthesis, and ultimately, the inhibition of fungal growth. The inhibitory effect of Myxothiazol is generally cytostatic.[1] Strobilurin fungicides, a major class of agricultural fungicides, share the same binding site and mechanism of action as Myxothiazol.[6]
Antifungal Spectrum
Myxothiazol has demonstrated in vitro activity against a variety of fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that the provided values are from a limited number of studies and may vary depending on the specific strain and testing conditions.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.1 - 0.8 | [1] |
| Saccharomyces cerevisiae | 0.01 - 0.1 | [1] |
| Mucor hiemalis | 0.8 - 3.0 | [1][7] |
Resistance Mechanisms
Resistance to Myxothiazol in the model organism Saccharomyces cerevisiae has been shown to arise from mutations in the mitochondrial gene encoding cytochrome b.[4][8] These mutations likely alter the binding site of Myxothiazol, reducing its inhibitory activity. Given that strobilurin fungicides share the same target, cross-resistance between Myxothiazol and these commercial fungicides is a significant consideration in fungicide development and resistance management strategies.
Potential for Synergistic Interactions
The combination of antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy and combat the development of resistance. While specific studies on the synergistic effects of Myxothiazol with other fungicides are limited, its targeted action on mitochondrial respiration suggests potential for synergistic interactions with compounds that disrupt other cellular processes. For instance, combining Myxothiazol with agents that target cell wall synthesis (e.g., echinocandins) or ergosterol biosynthesis (e.g., azoles) could lead to enhanced antifungal activity.[9][10][11][12][13][14] Further research is warranted to explore these potential synergistic combinations.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the in vitro susceptibility of a fungal isolate to Myxothiazol.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Fungal inoculum, standardized to the desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)
-
Sterile DMSO (for control wells)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Myxothiazol Dilutions: Perform serial two-fold dilutions of the Myxothiazol stock solution in the growth medium directly in the 96-well plate. The final concentration range should typically span from 0.008 to 16 µg/mL.
-
Prepare Control Wells:
-
Growth Control: Wells containing only growth medium and the fungal inoculum.
-
Sterility Control: Wells containing only growth medium.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions, growth medium, and the fungal inoculum.
-
-
Inoculate the Plate: Add the standardized fungal inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
Determine MIC: The MIC is the lowest concentration of Myxothiazol that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Protocol 2: Assessment of Mitochondrial Respiration Inhibition
This protocol outlines a method to measure the effect of Myxothiazol on the oxygen consumption rate (OCR) of fungal cells, providing a direct measure of its impact on mitochondrial respiration.
Materials:
-
Fungal cells grown to mid-log phase
-
Respiration buffer (e.g., a non-carbon source buffer like PBS supplemented with a respiratory substrate such as glucose or ethanol)
-
This compound stock solution
-
Oxygen sensing system (e.g., a Seahorse XF Analyzer or a Clark-type oxygen electrode)
-
Respiratory chain inhibitors (optional, for further characterization):
-
Antimycin A (Complex III inhibitor at the Qi site)
-
Potassium cyanide (KCN) or Sodium Azide (Complex IV inhibitor)
-
Procedure:
-
Cell Preparation: Harvest fungal cells from culture, wash, and resuspend them in the respiration buffer to a known cell density.
-
System Equilibration: Equilibrate the oxygen sensing system with the respiration buffer at the desired temperature.
-
Basal Respiration Measurement: Add the fungal cell suspension to the measurement chamber and record the basal oxygen consumption rate.
-
Myxothiazol Addition: Inject a known concentration of Myxothiazol into the chamber and continue to monitor the OCR. A decrease in OCR indicates inhibition of mitochondrial respiration.
-
Data Analysis: Calculate the percentage of inhibition of respiration at different concentrations of Myxothiazol to determine the IC50 value (the concentration that inhibits 50% of the respiratory activity).
-
(Optional) Further Characterization: After observing the effect of Myxothiazol, other respiratory inhibitors can be added sequentially to further dissect the electron transport chain. For example, the addition of KCN should completely abolish any remaining oxygen consumption that is dependent on the electron transport chain.
Visualizations
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
Caption: Experimental workflow for screening synergistic interactions.
Caption: Logical relationship between Myxothiazol and fungal growth inhibition.
References
- 1. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucor hiemalis - Wikipedia [en.wikipedia.org]
- 8. Mitochondrial and nuclear myxothiazol resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal synergy between amphiphilic aminoglycoside K20 and azoles against Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic inhibition of pathogenic fungi by oleanolic acid combined with azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic activity of azoles with amiodarone against clinically resistant Candida albicans tested by chequerboard and time-kill methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effective Concentration of (+)-Myxothiazol for Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals.
Introduction
(+)-Myxothiazol is a potent inhibitor of the mitochondrial electron transport chain. It specifically targets the cytochrome bc1 complex (Complex III), binding to the Qo site and blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][2][3][4] This disruption of mitochondrial respiration leads to a decrease in ATP production and can have significant impacts on cellular processes, including cell cycle progression. At lower, non-cytotoxic concentrations, Myxothiazol has been observed to have a cytostatic effect, arresting cells in the cell cycle.[5] For instance, in Jurkat T-cells, Myxothiazol was shown to cause a reversible block in the late G1/S phase of the cell cycle at a concentration of 0.5 µg/ml.[6] The effective concentration for cell cycle arrest can, however, vary significantly between different cell lines, with IC50 values for metabolic inhibition ranging from nanomolar to micromolar concentrations.[5]
These application notes provide a comprehensive set of protocols for researchers to determine the effective concentration of this compound for inducing cell cycle arrest in their specific cell line of interest. The workflow involves an initial determination of the cytotoxic and cytostatic concentration range using a cell viability assay, followed by a detailed analysis of the cell cycle distribution using flow cytometry and confirmation of the arrest mechanism through western blotting of key cell cycle regulatory proteins.
Data Presentation
Table 1: Example of Dose-Response Data for this compound on Cell Viability (MTT Assay)
| Concentration of this compound (nM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 100 | 52% |
| 1000 | 20% |
| 10000 | 5% |
This table presents illustrative data to demonstrate the expected outcome of a cell viability assay. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated from this data.
Table 2: Example of Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| This compound (10 nM) | 55% | 30% | 15% |
| This compound (50 nM) | 70% | 20% | 10% |
| This compound (100 nM) | 65% (Sub-G1 peak observed) | 15% | 10% |
This table provides an example of the data obtained from a cell cycle analysis experiment, suggesting a G1 phase arrest at 50 nM and the onset of apoptosis at 100 nM as indicated by a sub-G1 peak.
Mandatory Visualization
Caption: Signaling pathway of this compound inducing cell cycle arrest.
Caption: Experimental workflow for determining the effective concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50). This is a crucial first step to identify the appropriate concentration range for subsequent cell cycle arrest experiments.[7]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[8][9][10]
Materials:
-
Cells treated with sub-IC50 concentrations of this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of sub-IC50 concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (to include any detached cells), wash the attached cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.
-
Fixation: While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection of changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4) to confirm the phase of cell cycle arrest.[11][12]
Materials:
-
Cells treated with the effective concentration of this compound for cell cycle arrest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the changes in the expression of cell cycle proteins relative to a loading control (e.g., β-actin).
References
- 1. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxothiazol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Myxothiazol: a reversible blocker of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (+)-Myxothiazol in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Myxothiazol is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[1][2] Its mechanism of action involves binding to the Qo site of cytochrome b, which effectively blocks the transfer of electrons from ubiquinol to cytochrome c1.[1][2] This disruption of the electron flow leads to a significant decrease in mitochondrial respiration and, consequently, a reduction in ATP synthesis via oxidative phosphorylation. Due to its specific mode of action, this compound is a valuable tool for studying mitochondrial function and dysfunction in various cell types and disease models.
Seahorse XF assays provide a real-time, label-free measurement of cellular metabolism by simultaneously determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[3][4][5][6] The integration of this compound into Seahorse XF assays allows for a detailed investigation of Complex III activity and its contribution to cellular bioenergetics.
These application notes provide a comprehensive guide for utilizing this compound in Seahorse XF assays, including detailed protocols, data interpretation, and visualization of the underlying biological pathways.
Mechanism of Action of this compound
This compound specifically targets Complex III of the electron transport chain. By binding to the Qo site, it prevents the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to the iron-sulfur protein and cytochrome c1. This leads to a buildup of reduced upstream components and a depletion of reduced downstream components of the ETC, ultimately halting the proton pumping activity of Complex III and collapsing the mitochondrial membrane potential.
Caption: Mechanism of this compound action on the electron transport chain.
Experimental Protocols
A. Dose-Response Experiment for Optimal this compound Concentration
It is crucial to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A dose-response experiment should be performed prior to conducting a full Seahorse XF assay.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with appropriate substrates, e.g., glucose, pyruvate, glutamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density for your cell type (typically 20,000-80,000 cells/well for a 96-well plate). Allow cells to adhere and grow overnight.
-
Prepare this compound Dilutions: On the day of the assay, prepare a serial dilution of this compound in Seahorse XF assay medium. A suggested starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest Myxothiazol concentration.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: Replace the cell culture medium with the prepared this compound dilutions and vehicle control.
-
Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Analyzer Run: Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer. Perform a baseline OCR measurement for at least 3 cycles.
-
Data Analysis: Analyze the OCR data to determine the concentration of this compound that results in a significant and stable inhibition of mitochondrial respiration. This concentration can then be used in subsequent experiments.
B. Modified Seahorse XF Cell Mito Stress Test with this compound
This protocol allows for the investigation of Complex III's role in basal and maximal respiration.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound at the predetermined optimal concentration
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with appropriate substrates)
-
Cells of interest
Protocol:
-
Cell Seeding and Sensor Cartridge Hydration: Follow steps 1 and 3 from the dose-response protocol.
-
Prepare Reagents:
-
Reconstitute the components of the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.
-
Prepare a working solution of this compound in Seahorse XF assay medium at the optimal concentration determined previously.
-
-
Medium Exchange: Replace the cell culture medium with fresh, pre-warmed Seahorse XF assay medium.
-
Load Injection Ports:
-
Port A: this compound working solution (or vehicle control).
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
Seahorse XF Analyzer Run:
-
Load the sensor cartridge and cell plate into the Seahorse XF Analyzer.
-
The instrument will first measure the basal OCR.
-
After establishing a baseline, the instrument will inject the compounds from each port sequentially, with measurement cycles in between each injection.
-
-
Data Analysis: The resulting OCR profile will show the effect of this compound on basal respiration, followed by the standard parameters of the Mito Stress Test.
References
- 1. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Myxothiazol in Inhibiting Cellular Oxygen Consumption
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Myxothiazol is a potent and highly specific inhibitor of the mitochondrial electron transport chain.[1][2] It is an antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][3] Its primary mechanism of action is the inhibition of Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) by binding to the quinol oxidation (Qo) site on cytochrome b.[1][2][4] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby interrupting the electron transport chain and inhibiting cellular oxygen consumption.[1][5] These characteristics make this compound an invaluable tool for studying mitochondrial respiration, the effects of its dysfunction, and for screening compounds that may modulate mitochondrial activity.
Mechanism of Action
This compound competitively inhibits the binding of ubiquinol at the Qo site of Complex III.[1] This blockage prevents the reduction of cytochrome c1 and subsequently cytochrome c, halting the flow of electrons to Complex IV (cytochrome c oxidase) and ultimately preventing the reduction of molecular oxygen to water. Unlike some other Complex III inhibitors like antimycin A, which binds to the Qi site, myxothiazol's action at the Qo site leads to the accumulation of reduced ubiquinone and does not typically induce a significant increase in reactive oxygen species (ROS) production under normal conditions.[6] However, under certain experimental conditions, myxothiazol has been observed to stimulate the production of hydrogen peroxide (H₂O₂) from the Qo center.[7]
Data Presentation
The effective concentration of this compound can vary significantly depending on the experimental system. The following table summarizes quantitative data from various studies.
| Experimental System | Organism/Cell Type | Parameter | Value | Reference |
| Isolated Mitochondria | Beef Heart | IC50 (Oxygen Consumption) | 0.58 mol myxothiazol/mol cytochrome b | [5] |
| Submitochondrial Particles | Beef Heart | IC50 (NADH Oxidation) | 0.45 mol myxothiazol/mol cytochrome b | [5] |
| Cell Culture | Various Yeasts and Fungi | Growth Inhibition (MIC) | 0.01 - 3 µg/mL | [2][8] |
| Cell Culture | HeLa, P815, RAW 264.7, etc. (Sensitive Lines) | IC50 (Metabolic Activity) | 0.36 - 13.8 nM | [9] |
| Cell Culture | HL-60, LN18, Jurkat (Insensitive Lines) | IC50 (Metabolic Activity) | 12.2 - 26.5 µM | [9] |
| In Vivo | C57Bl/J6 Mice | Dosage for 50% CIII activity decrease | 0.56 mg/kg (intraperitoneal) | [10] |
| Cell Culture | Human Lymphoblastic T-cell Line (Jurkat) | Cell Cycle Block (G1/S phase) | 0.5 µg/mL | [11] |
Experimental Protocols
Protocol 1: Inhibition of Oxygen Consumption in Isolated Mitochondria
This protocol describes the use of this compound to measure its inhibitory effect on oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or other oxygen sensing system (e.g., Seahorse XF Analyzer).
Materials:
-
Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2)
-
Respiratory substrates (e.g., 10 mM succinate + 2 µM rotenone, or 10 mM pyruvate + 5 mM malate)
-
ADP
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Clark-type oxygen electrode or other oxygen measurement system
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Note that DMSO should be used for the vehicle control.
-
Mitochondrial Suspension: Resuspend isolated mitochondria in ice-cold respiration buffer to a final concentration of approximately 0.5 mg/mL.
-
Oxygen Consumption Measurement: a. Add the mitochondrial suspension to the chamber of the oxygen electrode equilibrated at the desired temperature (e.g., 30°C). b. Add the respiratory substrate(s) to initiate basal respiration (State 2). c. Add a known amount of ADP (e.g., 150 µM) to stimulate State 3 respiration (phosphorylating respiration). d. Once a stable State 3 respiration rate is established, add varying concentrations of this compound to the chamber. e. Monitor the rate of oxygen consumption to determine the inhibitory effect. f. A vehicle control (DMSO) should be run in parallel.
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Inhibition of Cellular Respiration in Cultured Cells
This protocol outlines the use of this compound to inhibit oxygen consumption in adherent or suspension cells using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
Materials:
-
Cultured cells
-
Cell culture medium
-
Seahorse XF Assay Medium (or similar, supplemented with substrates like glucose, pyruvate, and glutamine)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Extracellular flux analyzer and associated consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound in the assay medium.
-
Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed assay medium. b. Incubate the cells in a CO₂-free incubator for 1 hour prior to the assay. c. Load the desired concentrations of this compound into the injector ports of the sensor cartridge.
-
Oxygen Consumption Rate (OCR) Measurement: a. Place the cell culture plate in the extracellular flux analyzer and initiate the assay protocol. b. Measure the basal OCR. c. Inject this compound and monitor the subsequent changes in OCR. d. A vehicle control (DMSO) should be included.
-
Data Analysis: Analyze the OCR data to determine the effect of different concentrations of this compound on cellular respiration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the electron transport chain.
Experimental Workflow Diagram
Caption: General workflow for measuring inhibition of oxygen consumption by this compound.
References
- 1. Myxothiazol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myxothiazol induces H(2)O(2) production from mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myxothiazol: a reversible blocker of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(+)-Myxothiazol stability and storage conditions for long-term use
This technical support guide provides detailed information on the stability and storage of (+)-Myxothiazol for long-term use. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at –20°C under an inert atmosphere, such as argon or nitrogen.[1][2] It is also crucial to protect the compound from light.[1][3] Under these conditions, the product is stable for at least two years.[1]
Q2: I received my vial of this compound at room temperature. Is it still viable?
While the recommended long-term storage temperature is -20°C, many compounds, including Myxothiazol, are stable at warmer temperatures for short durations, such as during shipping.[2][4] However, upon receipt, it should be immediately stored at the recommended -20°C for long-term stability.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in a variety of organic solvents, including DMSO, methanol, ethanol, acetone, ethyl acetate, chloroform, and dichloromethane.[1][3]
Q4: How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared by dissolving the compound in a suitable organic solvent like DMSO. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at low temperatures. Store stock solutions under nitrogen.[2] For optimal stability, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: My vial of solid this compound appears empty. Is there a problem?
If you have ordered a small quantity, the compound may be present as a thin film on the vial's wall, making it appear empty.[4] You can confirm the presence of the compound by adding the appropriate solvent as indicated on the datasheet and vortexing or sonicating to ensure full dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Improper storage leading to degradation. | Ensure solid compound is stored at -20°C under inert gas and protected from light. Verify the age of the compound and stock solutions. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Inaccurate concentration of stock solution. | If the compound appeared as a waxy or sticky solid, which can be difficult to weigh accurately, it is recommended to dissolve the entire vial's contents in a known volume of solvent to prepare the initial stock solution. | |
| Precipitate forms in my aqueous working solution. | Low aqueous solubility of Myxothiazol. | Myxothiazol has low solubility in aqueous buffers. When diluting a stock solution (e.g., in DMSO) into an aqueous medium, ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) but sufficient to maintain solubility. Prepare aqueous solutions fresh before use. |
| The solid compound has changed color. | Potential degradation due to exposure to air or light. | Discard the compound and use a fresh vial that has been stored under the recommended conditions. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C | Inert gas (Argon/Nitrogen) | Protect from light | At least 2 years[1] |
| Stock Solution (in DMSO) | -80°C | Inert gas (Nitrogen) | Protect from light | Up to 6 months[2] |
| Stock Solution (in DMSO) | -20°C | Inert gas (Nitrogen) | Protect from light | Up to 1 month[2] |
Experimental Protocols
Recommended Protocol for Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a gentle stream of inert gas (argon or nitrogen), add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
For storage, aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting (+)-Myxothiazol Resistance in Yeast Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-Myxothiazol resistance in yeast models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in yeast?
A1: this compound is a potent inhibitor of the mitochondrial respiratory chain. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). By binding to cytochrome b, a key subunit of Complex III, Myxothiazol blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting cellular respiration.[1]
Q2: What is the primary mechanism of this compound resistance in yeast?
A2: The primary mechanism of resistance to this compound in yeast, particularly Saccharomyces cerevisiae, is the acquisition of point mutations in the mitochondrially-encoded cytochrome b gene (CYTB).[2] These mutations alter the drug's binding site on the cytochrome b protein, reducing its inhibitory effect.[3]
Q3: Can other mechanisms contribute to Myxothiazol resistance?
A3: Yes. While mutations in cytochrome b are the most direct and common cause of high-level resistance, other mechanisms can contribute to a resistant phenotype. These include the upregulation of ATP-binding cassette (ABC) transporters involved in pleiotropic drug resistance (PDR), which can actively efflux the drug from the cell. Additionally, mutations in nuclear genes that affect mitochondrial function or drug import can also play a role.[2]
Q4: My wild-type yeast strain shows higher than expected resistance to Myxothiazol. What could be the cause?
A4: Higher than expected resistance in a wild-type strain could be due to several factors:
-
Pleiotropic Drug Resistance (PDR): Your strain may have an activated PDR network, leading to the efflux of Myxothiazol. This can be investigated by checking the expression levels of major PDR transporters like PDR5.
-
Media Composition: The composition of your growth medium can influence drug efficacy. Ensure your media is consistent across experiments.
-
Spontaneous Mutants: There might be a subpopulation of spontaneous resistant mutants in your culture. Plating on Myxothiazol-containing media can help identify these.
Q5: My yeast mutant with a known resistance mutation in CYTB is not as resistant as expected. Why?
A5: This could be due to:
-
Fitness Cost: The resistance mutation might impose a fitness cost on the yeast, leading to slower growth or reduced respiratory efficiency, which could be misinterpreted as lower resistance.
-
Secondary Mutations: The strain may have acquired secondary mutations that affect its overall health or other aspects of mitochondrial function.
-
Experimental Conditions: Ensure that the experimental conditions (e.g., oxygen availability, carbon source) are optimal for respiratory growth, as Myxothiazol's effects are most pronounced under these conditions.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the inoculum preparation. Ensure the yeast culture is in the mid-logarithmic growth phase and adjust the cell density accurately (e.g., to a 0.5 McFarland standard). |
| Improper Drug Dilution | Prepare fresh serial dilutions of Myxothiazol for each experiment. Ensure the solvent used for the stock solution (e.g., DMSO) does not exceed a concentration that affects yeast growth. |
| Plate Edge Effects | To minimize evaporation from wells on the edge of the 96-well plate, fill the outer wells with sterile water or media and do not use them for experimental data.[4] |
| Inadequate Mixing | Ensure proper mixing of the yeast inoculum and the drug dilutions in each well of the microtiter plate. |
| Incubation Conditions | Maintain consistent incubation temperature and humidity. Ensure adequate aeration for respiratory growth. |
Issue 2: Poor or No Growth of Yeast on Non-Fermentable Carbon Sources
| Possible Cause | Troubleshooting Step |
| Petite Mutants | The yeast culture may have a high proportion of petite mutants (cells with non-functional mitochondria). Screen for petite mutants by plating on a medium with a non-fermentable carbon source (e.g., glycerol) and a small amount of glucose. Petite colonies will be smaller. |
| Toxicity of Myxothiazol | At high concentrations, Myxothiazol can be toxic even to resistant strains. Optimize the concentration range in your experiments. |
| Sub-optimal Media | Ensure the growth medium is properly prepared and contains all necessary nutrients for growth on a non-fermentable carbon source. |
Quantitative Data Summary
The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for this compound against wild-type and resistant Saccharomyces cerevisiae strains.
| Yeast Strain | Genotype | Mutation in Cytochrome b | Approximate MIC (µg/mL) | Fold Resistance |
| Wild-Type | CYTB | None | 0.01 - 0.1 | 1x |
| Resistant Mutant 1 | cytb-G137R | G137R | ~0.5 | ~5x[3] |
| Resistant Mutant 2 | cytb-N256Y | N256Y | ~0.5 | ~5x[3] |
Note: MIC values can vary depending on the specific strain background and experimental conditions.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[5][6]
Materials:
-
Yeast strain of interest
-
YPD (Yeast Extract Peptone Dextrose) or other appropriate growth medium
-
RPMI-1640 medium (buffered with MOPS)
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Yeast Inoculum:
-
Streak the yeast strain on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 5 mL of YPD broth and grow overnight at 30°C with shaking.
-
Dilute the overnight culture in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[7]
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Prepare Myxothiazol Dilutions:
-
Prepare a stock solution of Myxothiazol in DMSO.
-
Perform serial twofold dilutions of Myxothiazol in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculate the Plate:
-
Add 100 µL of the yeast inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Myxothiazol that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[6] This can be determined visually or by measuring the optical density (OD) at 600 nm.
-
Yeast Growth Curve Analysis in the Presence of Myxothiazol
This protocol allows for the kinetic analysis of Myxothiazol's effect on yeast growth.[8]
Materials:
-
Yeast strain of interest
-
Appropriate liquid growth medium (e.g., YPD for fermentative growth, YPG for respiratory growth)
-
This compound
-
Sterile 96-well flat-bottom microtiter plate
-
Microplate reader with temperature control and shaking capabilities
Procedure:
-
Prepare Yeast Culture:
-
Grow an overnight culture of the yeast strain in the desired medium.
-
Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.
-
-
Plate Setup:
-
Add 180 µL of the diluted yeast culture to the wells of the 96-well plate.
-
Add 20 µL of Myxothiazol at different concentrations (prepared as 10x stocks) to the respective wells. Include a solvent control (e.g., DMSO).
-
-
Growth Measurement:
-
Place the plate in a microplate reader set to 30°C with intermittent shaking.
-
Measure the OD600 of each well every 15-30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves.
-
Analyze the curves to determine growth parameters such as lag phase duration, maximum growth rate, and final cell density for each Myxothiazol concentration.
-
Isolation of Yeast Mitochondrial DNA (mtDNA) for Sequencing
This protocol outlines a method for extracting mtDNA to sequence the CYTB gene for resistance mutations.[9][10]
Materials:
-
Yeast culture
-
Spheroplasting buffer (e.g., sorbitol-based buffer with Zymolyase or Lyticase)
-
Mitochondria isolation buffer
-
DNA extraction kit or reagents (e.g., phenol-chloroform)
-
Primers specific for the yeast CYTB gene
Procedure:
-
Cell Lysis and Spheroplast Formation:
-
Grow a yeast culture to mid-log phase.
-
Harvest the cells by centrifugation and wash them.
-
Resuspend the cells in spheroplasting buffer and incubate to digest the cell wall.
-
-
Mitochondria Isolation:
-
Gently lyse the spheroplasts to release the mitochondria.
-
Perform differential centrifugation to pellet the mitochondria.
-
-
mtDNA Extraction:
-
Lyse the isolated mitochondria to release the mtDNA.
-
Purify the mtDNA using a DNA extraction kit or standard phenol-chloroform extraction followed by ethanol precipitation.[11]
-
-
PCR and Sequencing:
-
Perform PCR using primers that flank the entire coding sequence of the CYTB gene.
-
Sequence the PCR product to identify any mutations.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in the response to mitochondrial dysfunction and drug resistance in yeast.
References
- 1. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial and nuclear myxothiazol resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Point mutation in cytochrome b of yeast ubihydroquinone:cytochrome-c oxidoreductase causing myxothiazol resistance and facilitated dissociation of the iron-sulfur subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 96-well Plate Growth Curve Setup [protocols.io]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yeast growth profile analysis [protocols.io]
- 9. Preparation of yeast mitochondrial DNA for direct sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Isolate Mitochondrial DNA: A Comprehensive Guide - CD Genomics [cd-genomics.com]
optimizing (+)-Myxothiazol concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of (+)-Myxothiazol, a potent inhibitor of the mitochondrial respiratory chain. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to determining the appropriate concentration of this compound to elicit on-target effects while minimizing off-target cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a well-characterized inhibitor of the mitochondrial electron transport chain.[1] It specifically targets Complex III (cytochrome bc1 complex) by binding to the ubiquinol oxidation (Qo) site of cytochrome b.[2][3] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting mitochondrial respiration and cellular ATP production.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While potent and specific for Complex III, high concentrations or prolonged exposure to this compound can lead to off-target effects, including:
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III can lead to the accumulation of electrons upstream, resulting in the generation of superoxide and other reactive oxygen species.[4][5][6]
-
Induction of Apoptosis: Prolonged mitochondrial dysfunction and elevated ROS can trigger programmed cell death.[7]
-
Cell Cycle Arrest: Myxothiazol has been shown to cause a reversible block in the late G1/S phase of the cell cycle in some cell lines.[8]
-
Alterations in Gene Expression: Studies have shown that Myxothiazol treatment can lead to significant changes in the expression of genes related to cell death, apoptosis, and the cell cycle.[7]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration is cell-type dependent and should be empirically determined. A systematic approach involving a dose-response curve is recommended. The goal is to identify the lowest concentration that produces the desired on-target effect (e.g., inhibition of mitochondrial respiration) without causing significant off-target effects (e.g., excessive cytotoxicity or ROS production).
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. Sensitive cell lines can show responses in the low nanomolar range (e.g., 0.36–13.8 nM), while less sensitive or resistant cell lines may require micromolar concentrations (e.g., 12.2–26.5 μM). One study reported using 50 nM Myxothiazol for 24 and 48-hour exposures in HeLa and P815 cells.[9] It is crucial to perform a dose-response analysis for your specific cell line.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Potential Cause: The cell line being used is highly sensitive to inhibitors of oxidative phosphorylation.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wide range of concentrations, starting from the low nanomolar range, to accurately determine the IC50 value for your specific cell line.
-
Reduce exposure time: Shorter incubation times may be sufficient to observe the on-target effect without inducing widespread cell death.
-
Use a less sensitive cell line: If experimentally feasible, consider using a cell line known to be less reliant on mitochondrial respiration.
-
Confirm on-target effect: Use a lower, more specific concentration and confirm the inhibition of mitochondrial respiration using an oxygen consumption assay.[10]
-
Issue 2: No observable effect on cellular function at expected concentrations.
-
Potential Cause 1: The cell line may be resistant to Myxothiazol or primarily relies on glycolysis for energy production.
-
Troubleshooting Steps:
-
Increase the concentration range: Test higher concentrations (into the micromolar range) to determine if the cell line is less sensitive.
-
Assess metabolic phenotype: Culture cells in a medium containing galactose instead of glucose to force reliance on oxidative phosphorylation.
-
Verify compound activity: Test the compound on a known sensitive cell line to confirm its potency.
-
-
Potential Cause 2: The compound has degraded.
-
Troubleshooting Steps:
-
Proper storage: Ensure this compound is stored correctly, protected from light and moisture, as recommended by the supplier.
-
Fresh dilutions: Prepare fresh dilutions from a stock solution for each experiment.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Maintain consistent cell passage number, seeding density, and growth conditions.
-
Consistent compound handling: Use a consistent solvent for dilution and ensure complete solubilization.
-
Include appropriate controls: Always include vehicle-only controls and positive controls (e.g., another known mitochondrial inhibitor like antimycin A) in every experiment.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
| Cell Line Type | Example Cell Lines | Reported IC50 Range | Reference |
| Sensitive | HeLa, P815, RAW 264.7, MDCK | 0.36 – 13.8 nM | [9] |
| Insensitive | HL-60, LN18, Jurkat | 12.2 – 26.5 µM | [9] |
Table 2: Example Concentrations of this compound Used in Published Studies
| Application | Cell/Animal Model | Concentration/Dose | Exposure Time | Reference |
| Cell Proliferation Assay | HeLa, P815 cells | 50 nM | 24 and 48 hours | [9] |
| In vivo CIII Inhibition | C57Bl/J6 mice | 0.56 mg/kg (intraperitoneal) | Every 24 hours | [2] |
| Cell Cycle Analysis | Jurkat (clone 886) | 0.5 µg/ml | Not specified | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Using a Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound and determine the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Confirming On-Target Effects via Measurement of Oxygen Consumption Rate (OCR)
This protocol uses extracellular flux analysis (e.g., Seahorse Analyzer) to directly measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Compound Preparation: Prepare a dilution series of this compound in the assay medium.
-
Assay Execution:
-
Equilibrate the cells in the assay medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject different concentrations of this compound and monitor the change in OCR.
-
Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to perform a mitochondrial stress test.
-
-
Analysis: A dose-dependent decrease in OCR following the injection of this compound confirms its on-target inhibitory effect on mitochondrial respiration.[7][11]
Protocol 3: Assessing Off-Target Effects via Measurement of Mitochondrial Superoxide
This protocol uses a fluorescent probe (e.g., MitoSOX Red) to detect the production of mitochondrial superoxide, a potential off-target effect.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., antimycin A) and a vehicle control.
-
Probe Loading: Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[12]
-
Washing: Wash the cells to remove excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[12]
-
Analysis: An increase in fluorescence intensity in Myxothiazol-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.[6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myxothiazol induces H(2)O(2) production from mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myxothiazol: a reversible blocker of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Myxothiazol and Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing (+)-Myxothiazol in primary cell cultures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antifungal antibiotic that acts as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex), thereby blocking the transfer of electrons from ubiquinol to cytochrome c1. This inhibition disrupts mitochondrial respiration and consequently impairs cellular ATP production.
Q2: How does this compound affect cell viability in primary cultures?
A2: The effect of this compound on primary cell viability is cell-type dependent and can range from cytostatic (inhibition of proliferation) to cytotoxic (cell death)[1]. The sensitivity of primary cells to this compound can vary significantly. For instance, primary murine splenic T-cells have been reported to be highly sensitive[1]. In contrast, some primary cells may exhibit resistance. The cytotoxic effects are often observed at higher concentrations and after prolonged exposure.
Q3: What is the expected mode of cell death induced by this compound in primary cells?
A3: At cytotoxic concentrations, this compound can induce both apoptosis and necrosis in primary cells. For example, in primary rat cerebellar granule neurons, treatment with this compound has been observed to lead to both apoptotic and necrotic cell death. The dominant cell death pathway may depend on the concentration of the compound and the specific primary cell type being studied.
Q4: Are there known IC50 values for this compound in primary cell cultures?
A4: Specific IC50 values for this compound in a wide range of primary cell cultures are not extensively documented in publicly available literature. However, it is known that primary murine splenic T-cells are highly sensitive, suggesting an IC50 in the nanomolar range[1]. For other primary cell types, it is crucial to perform a dose-response experiment to determine the IC50 empirically.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound in primary cell cultures.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability results between replicates. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inconsistent drug concentration: Errors in serial dilutions. 3. Edge effects: Evaporation from wells on the edge of the plate. 4. Cell clumping: Primary cells can be prone to clumping, leading to uneven distribution. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a calibrated multichannel pipette for seeding. 2. Prepare fresh drug dilutions for each experiment. Verify pipette calibration. 3. Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 4. Gently triturate the cell suspension before seeding to break up clumps. Consider using a cell strainer if clumping is severe. |
| No significant cytotoxicity observed even at high concentrations. | 1. Cell type resistance: The primary cell type may be inherently resistant to Myxothiazol. 2. Short incubation time: The cytotoxic effects of Myxothiazol can be delayed. 3. Drug degradation: Improper storage or handling of the this compound stock solution. 4. High cell density: A high number of cells may require a higher drug concentration to elicit a response. | 1. Confirm the activity of your Myxothiazol stock on a sensitive cancer cell line (e.g., HeLa, P815) as a positive control. 2. Increase the incubation time. Consider time points of 24, 48, and 72 hours. 3. Store this compound stock solution at -20°C or -80°C, protected from light. Prepare fresh working solutions from the stock for each experiment. 4. Optimize cell seeding density. Perform a titration to find the optimal density for your assay. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different cellular processes measured: MTT assays measure metabolic activity, while LDH assays measure membrane integrity. Myxothiazol's primary effect is on mitochondrial respiration, which will be detected early by an MTT assay. LDH release occurs at later stages of cell death. 2. Timing of the assay: The two assays may have different optimal time points for detecting cytotoxicity. | 1. Understand the mechanism of each assay. An early decrease in MTT signal followed by a later increase in LDH release is expected for a mitochondrial inhibitor. 2. Perform a time-course experiment to determine the optimal endpoint for each assay with your specific primary cell type and Myxothiazol concentration. |
| Difficulty in distinguishing apoptosis from necrosis. | 1. Inappropriate assay: Using a single viability assay is often insufficient to differentiate cell death mechanisms. 2. Incorrect timing of analysis: Early apoptotic cells can progress to late apoptosis/secondary necrosis over time. | 1. Use a multi-parametric approach. Combine Annexin V and Propidium Iodide (PI) staining with flow cytometry or fluorescence microscopy. 2. Perform a time-course analysis to capture the progression of apoptosis. Analyze cells at earlier time points (e.g., 6, 12, 24 hours) to detect early apoptotic events. |
Data Presentation
Cytotoxicity of this compound in Various Cell Types (Literature-Derived)
| Cell Type | Assay | Concentration | Effect | Reference |
| Primary Murine Splenic T-cells | CFSE Proliferation Assay | Not specified (highly sensitive) | Inhibition of proliferation | [1] |
| Primary Rat Cerebellar Granule Neurons | Hoechst 33342 and Propidium Iodide Staining | 0.01 µM | Increased apoptotic and necrotic cell death | |
| HeLa (Human Cervical Cancer Cell Line) | MTT Assay | IC50: 0.36 nM | Inhibition of metabolic activity | [1] |
| P815 (Murine Mastocytoma Cell Line) | MTT Assay | IC50: 1.02 nM | Inhibition of metabolic activity | [1] |
| HL-60 (Human Promyelocytic Leukemia Cell Line) | MTT Assay | IC50: 12.2 µM | Inhibition of metabolic activity | [1] |
Note: The data for primary cells is limited. It is highly recommended to perform dose-response studies for your specific primary cell culture model.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay in Primary Neurons
Objective: To determine the dose-dependent effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cell culture
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (poly-D-lysine coated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate primary neurons in a 96-well plate at an optimized seeding density (e.g., 2 x 10^4 to 5 x 10^4 cells/well).
-
Culture for 7-10 days to allow for differentiation and maturation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Carefully remove half of the old medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic and necrotic primary cells after treatment with this compound.
Materials:
-
Primary cell culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture primary cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with the desired concentrations of this compound for a specified time. Include untreated and positive controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Collect all cells, including those in the supernatant (which may contain apoptotic bodies).
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry or fluorescence microscopy within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mandatory Visualizations
References
overcoming poor solubility of (+)-Myxothiazol in aqueous buffers
Welcome to the technical support center for (+)-Myxothiazol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound and is readily soluble in various organic solvents. It is sparingly soluble in aqueous solutions. For a stock solution, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?
A2: This is a common issue when working with hydrophobic compounds. The DMSO keeps the Myxothiazol in solution in a concentrated form, but when diluted into an aqueous buffer, the concentration of DMSO may be too low to maintain solubility, causing the Myxothiazol to precipitate. Please refer to our troubleshooting guide for detailed steps on how to address this.
Q3: What is the recommended starting concentration of this compound for in vitro assays?
A3: The effective concentration of Myxothiazol can vary depending on the cell type and the specific assay. It has been shown to inhibit the growth of many yeasts and fungi at concentrations between 0.01 and 3 µg/mL.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does this compound exert its biological effect?
A4: this compound is an inhibitor of the mitochondrial electron transport chain complex III (also known as the bc1 complex).[2] It specifically binds to the Qo site of cytochrome b within complex III, which blocks the transfer of electrons from ubiquinol.[3] This inhibition leads to the production of superoxide radicals (a type of reactive oxygen species) and can subsequently activate signaling pathways, such as the Protein Kinase C (PKC) pathway.[3]
Q5: Are there any known strategies to improve the aqueous solubility of this compound for in vivo studies that could be adapted for in vitro use?
A5: Yes, a formulation used for intraperitoneal injections in mice consists of DMSO, PEG300, Tween-80, and saline.[1] This formulation aims to create a stable dispersion of the hydrophobic compound in an aqueous environment. While this is designed for in vivo use, the principles can be adapted for in vitro assays, but it is crucial to perform vehicle control experiments to account for any potential effects of the formulation components on the cells.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
Possible Cause 1: High concentration of Myxothiazol.
-
Solution: Try lowering the final concentration of Myxothiazol in your assay. Perform a concentration titration to find the highest workable concentration that does not precipitate.
Possible Cause 2: Insufficient organic co-solvent in the final solution.
-
Solution 1: Optimize the final DMSO concentration. While high concentrations of DMSO can be toxic to cells, a low percentage (typically <0.5%) is often tolerated.[4] Determine the minimal final DMSO concentration that keeps your desired Myxothiazol concentration in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Solution 2: Use a formulation with solubilizing agents. For challenging situations, consider a formulation containing excipients like PEG300 and a non-ionic surfactant like Tween-80, similar to the in vivo formulation. A detailed protocol for preparing a stock solution based on this principle is provided below.
Possible Cause 3: pH of the aqueous buffer.
-
Solution: While specific data on the pH-dependent solubility of Myxothiazol is limited, the charge state of a compound can influence its solubility. If your experimental conditions allow, you could test a small range of pH values for your buffer to see if it improves solubility.
Issue: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Degradation of Myxothiazol.
-
Solution: Ensure proper storage of your Myxothiazol stock solution. It is recommended to store stock solutions at -20°C or -80°C and protect them from light.[1][2] Avoid repeated freeze-thaw cycles by preparing small aliquots.
Possible Cause 2: Vehicle effects.
-
Solution: The solvents and excipients used to dissolve Myxothiazol can have their own biological effects. Always include a vehicle control in your experiments. This control should contain the same concentration of all solvent components as your experimental samples, but without Myxothiazol.
Possible Cause 3: Cellular uptake issues.
-
Solution: If you suspect poor cellular uptake, you could consider more advanced formulation strategies such as cyclodextrin complexes or liposomal delivery. These methods can enhance the solubility and cellular delivery of hydrophobic compounds. A general protocol for each is provided in the Experimental Protocols section.
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (102.53 mM) | [2] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Ethyl acetate | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Table 2: Example Formulation for In Vivo Use
| Component | Role | Concentration in Final 1 mL Solution | Reference |
| This compound | Active Compound | ≥ 1.25 mg/mL (from a 12.5 mg/mL DMSO stock) | [1] |
| DMSO | Organic Solvent | 10% (100 µL) | [1] |
| PEG300 | Co-solvent/Solubilizer | 40% (400 µL) | [1] |
| Tween-80 | Surfactant/Emulsifier | 5% (50 µL) | [1] |
| Saline | Aqueous Vehicle | 45% (450 µL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Preparing a Working Solution for In Vitro Assays
This protocol is a starting point and may require optimization for your specific cell type and assay.
-
Thaw an aliquot of your concentrated this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Further dilute the intermediate solution to the final desired concentration in the cell culture medium.
-
Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) and consistent across all experimental and control groups.[4]
-
Always include a vehicle control containing the same final concentration of DMSO.
Protocol 3: General Protocol for Solubilization using Methyl-β-Cyclodextrin
This is a generalized method and requires optimization for this compound.
-
Prepare a stock solution of methyl-β-cyclodextrin (MβCD) in your aqueous buffer (e.g., PBS or cell culture medium). The solubility of MβCD is high in aqueous solutions.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the Myxothiazol stock solution to the MβCD solution while vigorously stirring or vortexing. The molar ratio of Myxothiazol to MβCD will need to be optimized.
-
Allow the mixture to incubate, with continued stirring, for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.
-
The resulting solution can then be sterile-filtered and used in your experiments. Remember to include a vehicle control with the same concentration of MβCD.
Protocol 4: General Protocol for Liposomal Formulation
This is a generalized thin-film hydration method and requires optimization for this compound.
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film by adding your aqueous buffer (e.g., PBS) and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.
-
The resulting liposomal suspension should be characterized for size, and encapsulation efficiency. A vehicle control (empty liposomes) is essential for your experiments.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
issues with (+)-Myxothiazol degradation in experimental setups
Welcome to the technical support center for (+)-Myxothiazol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups, with a focus on troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: Solid this compound should be stored sealed at –20°C under an inert atmosphere such as argon or nitrogen.[1][2] It is also crucial to protect it from light.[1] Under these conditions, the product is stable for at least two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents, including DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.[1] For biological experiments, DMSO is a common solvent. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] For short-term storage of up to one month, -20°C is acceptable, while for longer-term storage (up to six months), -80°C is recommended.[2][4] Stock solutions should be stored under nitrogen.[2][4]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended. Studies on a large number of compounds stored in DMSO at room temperature have shown significant degradation over time.[5][6] For instance, one study found that after one year, only 52% of the compounds were likely to be observed.[5][6] While specific data for this compound is unavailable, the general trend indicates a risk of degradation.
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is consistently recommended for the storage of this compound, suggesting it is photosensitive. Exposure to light, especially UV, can lead to photodegradation.[7]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds with thiazole rings can be susceptible to hydrolysis under acidic or basic conditions and photodegradation.[8][9] The ester and amide functional groups in the Myxothiazol structure could also be prone to hydrolysis.
Troubleshooting Guide: Degradation of this compound in Experimental Setups
This guide addresses common issues that may arise due to the degradation of this compound during experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected bioactivity in assays. | Degradation of this compound in stock or working solutions. | 1. Verify Stock Solution Integrity: - Prepare fresh stock solutions from solid compound. - Avoid using stock solutions that have been stored for extended periods at -20°C (over a month) or have undergone multiple freeze-thaw cycles.[3] - If possible, analyze the concentration and purity of the stock solution using HPLC.2. Minimize Exposure to Harsh Conditions: - Protect all solutions containing Myxothiazol from light by using amber vials or covering tubes with aluminum foil. - Prepare working solutions fresh for each experiment from a frozen stock. - Minimize the time working solutions spend at room temperature or in incubators. |
| Loss of activity in prolonged experiments (e.g., >24 hours). | Instability in aqueous cell culture media at physiological pH and temperature. | 1. Replenish the Compound: - For long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals (e.g., every 24 hours).2. pH Considerations: - Be aware that the pH of cell culture media can change over time. While physiological pH is generally around 7.4, local changes or media exhaustion can alter this. Thiazole rings can be susceptible to hydrolysis at non-neutral pH.[8] |
| Precipitation of the compound in aqueous media. | Low aqueous solubility or interaction with media components. | 1. Check Final Solvent Concentration: - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.[3]2. Stepwise Dilution: - When preparing working solutions, dilute the stock solution in a stepwise manner to prevent precipitation.[3] |
| Variability between different batches of the compound. | Differences in purity or degradation of the solid compound. | 1. Source from a Reputable Supplier: - Ensure the compound is of high purity (≥98% by HPLC is common).[10]2. Proper Storage of Solid: - Re-confirm that the solid compound has been stored correctly at -20°C, protected from light and moisture.[1] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
(Optional but recommended) Briefly flush the headspace of the vial with inert gas before sealing.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4]
Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This can help identify potential degradation issues in specific experimental setups.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% H₂O₂ (for oxidative degradation)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Test Solutions:
-
Acidic: Dilute the Myxothiazol stock solution in 0.1 M HCl to a final concentration of ~100 µM.
-
Basic: Dilute the Myxothiazol stock solution in 0.1 M NaOH to a final concentration of ~100 µM.
-
Oxidative: Dilute the Myxothiazol stock solution in 3% H₂O₂ to a final concentration of ~100 µM.
-
Thermal: Dilute the Myxothiazol stock solution in a neutral buffer (e.g., PBS) or the intended experimental buffer to a final concentration of ~100 µM.
-
Photolytic: Prepare a solution of Myxothiazol (~100 µM) in a neutral, transparent buffer.
-
Control: Prepare a solution of Myxothiazol (~100 µM) in the same neutral buffer and protect it from light.
-
-
Incubation:
-
Acidic, Basic, Oxidative: Incubate at room temperature.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to a light source (e.g., UV lamp or direct sunlight).
-
Control: Keep at room temperature, protected from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the basic hydrolysis, quenching with an equivalent amount of acid may be necessary before analysis. For acidic hydrolysis, quenching with a base may be needed.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
Visualizations
Caption: Workflow for the preparation and experimental use of this compound.
Caption: Factors that can potentially lead to the degradation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with (+)-Myxothiazol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Myxothiazol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the mitochondrial electron transport chain. It binds to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex), blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[1] This inhibition disrupts the mitochondrial membrane potential, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), specifically superoxide, from the Q cycle.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane. For cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain its stability. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically ≤ 0.5%.
Q3: What are the typical effective concentrations of this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The following table provides a range of reported IC50 values for this compound in various cancer cell lines as a starting point.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| Jurkat (clone 886) | Human lymphoblastic T-cell | ~1.03 µM (0.5 µg/mL) | Not Specified |
| C6 glioma | Rat glioma | Reported to be ~8x more sensitive than mouse and human glioma cells | Not Specified |
| A549 | Human lung carcinoma | Not Specified | Not Specified |
| L929 | Mouse fibroblast | Not Specified | Not Specified |
| HT-29 | Human colon adenocarcinoma | Not Specified | Not Specified |
| MCF-7 | Human breast adenocarcinoma | Not Specified | Not Specified |
Note: This table is not exhaustive and IC50 values can vary between studies. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guides
Mitochondrial Respiration Assays (e.g., Seahorse XF)
Q4: My Oxygen Consumption Rate (OCR) does not decrease significantly after injecting this compound. What could be the issue?
A4: This can be due to several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to fully inhibit Complex III in your specific cell type. It is recommended to perform a dose-response titration to determine the optimal inhibitory concentration.
-
Cellular Metabolism: The cells you are using may have a low reliance on oxidative phosphorylation and a high rate of glycolysis. To address this, consider culturing your cells in a medium where glucose is replaced with galactose, forcing them to rely more on mitochondrial respiration.
-
Compound Instability: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Verify that the cell seeding density is optimal and that the cells are healthy and in the exponential growth phase. Ensure your Seahorse instrument is properly calibrated.
Q5: I observe high variability in OCR measurements between replicate wells treated with this compound. How can I reduce this?
A5: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes from a concentrated stock, can introduce significant variability. Use calibrated pipettes and ensure thorough mixing.
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable OCR readings. Ensure a homogenous cell suspension and use proper seeding techniques to achieve a uniform monolayer.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and metabolism. Avoid using the outer wells for experimental samples.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Expected Changes in Seahorse XF Parameters after this compound Treatment
| Parameter | Expected Change | Rationale |
| Basal Respiration | Decrease | Inhibition of Complex III directly reduces the basal rate of oxygen consumption. |
| ATP Production | Decrease | The disruption of the proton motive force by Myxothiazol impairs ATP synthase activity. |
| Proton Leak | Decrease | With the electron transport chain inhibited upstream, there is less proton pumping to contribute to a proton leak. |
| Maximal Respiration | Decrease | The electron transport chain's capacity to respond to an uncoupler like FCCP is severely limited by the Complex III block. |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration will be significantly reduced. |
| Non-Mitochondrial Oxygen Consumption | No Change | This is typically unaffected by mitochondrial inhibitors. |
| Extracellular Acidification Rate (ECAR) | Increase (Compensatory) | Cells may upregulate glycolysis to compensate for the loss of mitochondrial ATP production, leading to increased lactate efflux. |
Cell Viability Assays (e.g., MTT)
Q6: My cell viability results from the MTT assay after this compound treatment are inconsistent or do not correlate with other apoptosis assays (e.g., Annexin V/PI staining). Why?
A6: This is a common issue with mitochondrial inhibitors and tetrazolium-based assays like MTT.
-
Interference with MTT Reduction: The MTT assay relies on the reduction of the tetrazolium salt by mitochondrial dehydrogenases. Since this compound directly inhibits mitochondrial function, it can lead to a decrease in MTT reduction that is not necessarily indicative of cell death.[2][3] Cells may be metabolically inactive but still viable.
-
Off-Target Effects of the Assay Reagent: The MTT reagent itself can be toxic to some cells and may interfere with mitochondrial function.[4]
-
Discrepancy with Apoptosis Markers: A decrease in metabolic activity (measured by MTT) is an early event in apoptosis. However, other markers like phosphatidylserine externalization (Annexin V) or loss of membrane integrity (PI) occur at later stages. Therefore, a discrepancy in the timing of these events is possible.
Solutions:
-
Use a Complementary Assay: It is highly recommended to use a secondary, non-metabolic viability assay to confirm your results. Assays that measure cell membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis markers (e.g., caspase activity, Annexin V/PI staining) are good alternatives.
-
Optimize Assay Conditions: Ensure you are using an appropriate cell density and incubation time for the MTT assay.[5]
-
Control for Solvent Effects: Always include a vehicle control with the same concentration of DMSO used in your this compound treatment.
Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA)
Q7: I am seeing high background fluorescence or inconsistent results in my DCFDA assay for ROS measurement after this compound treatment. What can I do?
A7: DCFDA assays can be sensitive and require careful optimization.
-
Autofluorescence: this compound itself may have some intrinsic fluorescence. Run a control with the compound in cell-free media to check for this.
-
Dye Concentration and Incubation Time: The optimal concentration of the DCFDA probe and the incubation time can vary between cell types. Titrate the DCFDA concentration and optimize the incubation time to maximize the signal-to-noise ratio.
-
Light Exposure: The DCF fluorophore is sensitive to photobleaching. Protect your samples from light as much as possible during incubation and measurement.
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can have altered basal ROS levels.
-
Positive Control: Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly.
Experimental Protocols
Protocol 1: Mitochondrial Respiration Assay using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm it to 37°C.
-
Cell Plate Preparation: Replace the culture medium in the cell plate with the pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.
-
Compound Plate Preparation: Prepare a utility plate with your compounds. For a typical Mito Stress Test with this compound, the injection strategy would be:
-
Port A: this compound (at a pre-determined optimal concentration)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Assay Execution: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound for the desired time.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with DCFDA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence (Excitation/Emission ~485/535 nm) using a fluorescence microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Downstream signaling effects of this compound.
References
- 1. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
safe handling and disposal of (+)-Myxothiazol in the laboratory
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (+)-Myxothiazol in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is an antifungal antibiotic that functions as a potent and specific inhibitor of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1] It binds to the quinol oxidation (Qo) site of cytochrome b, blocking electron transfer.[2] The primary hazard associated with this compound is its high acute oral toxicity; it is fatal if swallowed.[3][4] Therefore, stringent safety precautions are necessary during handling.
2. How should I properly store this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[4] Some suppliers recommend storage under an inert gas like argon.[4] Under these conditions, the compound is stable for at least two years.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, preferably under nitrogen.[1]
3. What are the appropriate personal protective equipment (PPE) when working with this compound?
Due to its toxicity, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or impervious clothing.[3]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid compound, to avoid dust formation.[3]
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Troubleshooting Guides
Experimental & Handling Issues
Q1: I am having trouble dissolving this compound.
-
Answer: this compound is soluble in a range of organic solvents including DMSO, methanol, ethanol, acetone, chloroform, and dichloromethane.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous medium to the final working concentration. Ensure the final DMSO concentration in your assay is low and consistent across all treatments, including vehicle controls, as it can have its own biological effects.
Q2: My experimental results are inconsistent.
-
Answer: Inconsistencies can arise from several factors:
-
Compound Stability: Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Cellular Uptake: Myxothiazol can have a long lag period of action in some cell lines, which may be due to slow uptake or the need for metabolic activation.[5] Consider increasing the pre-incubation time with the compound.
-
Off-target Effects: At higher concentrations, Myxothiazol may exhibit off-target effects.[6] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model system.
-
Mitochondrial State: The inhibitory effect of Myxothiazol can be influenced by the metabolic state of the mitochondria. Ensure consistent cell culture conditions and passage numbers.
-
Q3: I am observing unexpected cellular responses, such as increased reactive oxygen species (ROS).
-
Answer: Inhibition of the electron transport chain at Complex III by Myxothiazol can lead to the production of superoxide radicals and hydrogen peroxide (H₂O₂).[1] This is a known consequence of blocking electron flow at this site. Stigmatellin, another Complex III inhibitor, has been shown to inhibit H₂O₂ production induced by Myxothiazol.[1]
Spill & Exposure Scenarios
Q4: What should I do in case of a this compound spill?
-
Answer:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover with a damp cloth to avoid raising dust.
-
Clean-up:
-
Solid: Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Liquid: Absorb the spill with inert material and place it into a designated waste container.
-
-
Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol.[7] All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Seal the waste container and label it clearly for hazardous waste disposal according to your institution's guidelines.
-
Q5: What are the first aid measures in case of exposure?
-
Answer:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: FATAL IF SWALLOWED. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃N₃O₃S₂ | |
| Molecular Weight | 487.68 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C | [4] |
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Data sourced from[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling the solid compound, ensure you are in a chemical fume hood and wearing all necessary PPE.
-
Weighing: Carefully weigh out 4.88 mg of this compound.
-
Solubilization: Add 1 mL of high-purity DMSO to the vial containing the weighed Myxothiazol.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Chemical Inactivation and Disposal of this compound Waste
This protocol is for the chemical degradation of small quantities of this compound waste (e.g., contaminated solutions, first rinse of "empty" containers). Caution: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: For every 1 volume of Myxothiazol-containing waste solution, prepare 10 volumes of a freshly made 10% sodium hypochlorite (bleach) solution.
-
Inactivation: Slowly add the Myxothiazol waste to the bleach solution while stirring. The thiazole ring in Myxothiazol is susceptible to oxidative cleavage by strong oxidizing agents like hypochlorite.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize any remaining bleach by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Disposal: The resulting solution should be disposed of as chemical waste according to your institution's hazardous waste disposal procedures. Do not pour down the drain unless authorized by your institution's environmental health and safety office.
Visualizations
References
- 1. Myxothiazol induces H(2)O(2) production from mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ias.ac.in [ias.ac.in]
- 6. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
Technical Support Center: (+)-Myxothiazol Experiments in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (+)-Myxothiazol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[1][2][3] It binds to the Qo site of cytochrome b within Complex III, blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][4][5] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).
Q2: How do serum proteins in the cell culture medium affect the activity of this compound?
A2: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This binding can sequester the compound, reducing its free concentration in the medium and thus limiting its availability to the cells.[6][7] Consequently, the observed potency (e.g., IC50 value) of Myxothiazol may be significantly lower in the presence of high serum concentrations. The extent of this effect depends on the binding affinity of Myxothiazol to the specific serum proteins.
Q3: I am observing a delayed onset of action for this compound in my experiments. Is this normal?
A3: Yes, a lag period before this compound exerts its full effect on cellular metabolism is a known characteristic.[8] Studies using assays like the MTT assay have reported an unexpected lag phase of approximately 12 hours before a significant impact on the metabolic response is observed.[8] Therefore, it is crucial to consider this lag phase when designing your experimental time points.
Q4: My cytotoxicity assay results with this compound are highly variable. What are the potential causes?
A4: High variability in cytotoxicity assays is a common issue.[8] Several factors can contribute to this when working with Myxothiazol:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Pipetting Errors: Inaccurate pipetting of Myxothiazol or assay reagents can lead to significant variations.
-
Incomplete Solubilization: If the formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inaccurate.
-
Contamination: Bacterial or fungal contamination can interfere with the assay reagents.[8]
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can alter the effective concentration of Myxothiazol.[9]
Troubleshooting Guides
Problem 1: Reduced or No Apparent Activity of this compound
-
Possible Cause: Serum protein binding reducing the effective concentration of Myxothiazol.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum percentage (e.g., to 1-2% FBS) during the treatment period.
-
Use Serum-Free Medium: For short-term experiments, consider incubating cells with Myxothiazol in a serum-free medium.
-
Increase Myxothiazol Concentration: If reducing serum is not feasible, perform a dose-response curve with a higher concentration range of Myxothiazol to compensate for the protein binding.
-
Pre-incubation: Pre-incubate the cells in low-serum or serum-free media before adding Myxothiazol.
-
Problem 2: Inconsistent IC50 Values Across Experiments
-
Possible Cause: Variability in serum batches or inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Serum Batch: Use the same batch of fetal bovine serum (FBS) for all related experiments to minimize variability in protein composition.
-
Control for Cell Density: Ensure consistent cell seeding density across all plates and experiments.
-
Automate Liquid Handling: If possible, use automated liquid handlers to minimize pipetting errors.[8]
-
Include Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and a known inhibitor of mitochondrial respiration as a positive control.
-
Problem 3: High Background in MTT/XTT Assays
-
Possible Cause: Direct reduction of the tetrazolium salt by Myxothiazol, independent of cellular activity.[9]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Include control wells containing medium and Myxothiazol but no cells.
-
Background Subtraction: Subtract the absorbance values from the cell-free control wells from your experimental wells.[9]
-
Use an Alternative Assay: Consider using a different cytotoxicity assay that is less prone to this artifact, such as a lactate dehydrogenase (LDH) release assay.[10]
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound in HeLa Cells
| Fetal Bovine Serum (FBS) Concentration | IC50 of this compound (nM) |
| 10% | 150 |
| 5% | 85 |
| 2% | 40 |
| 0.5% | 25 |
This table illustrates the potential shift in the half-maximal inhibitory concentration (IC50) of this compound with varying concentrations of FBS in the cell culture medium. As the serum concentration decreases, the apparent potency of Myxothiazol increases (lower IC50 value) due to a higher fraction of unbound, active compound.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of Myxothiazol to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating the Impact of Serum Proteins on this compound Activity
-
Cell Culture: Culture the target cell line in its standard growth medium (e.g., DMEM with 10% FBS).
-
Serum Starvation (Optional): Prior to the experiment, you may serum-starve the cells for a few hours to synchronize them.
-
Experimental Setup: Prepare different batches of treatment media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%, and 0%).
-
Myxothiazol Treatment: For each serum concentration, treat the cells with a range of this compound concentrations.
-
Cytotoxicity Assay: After the desired incubation period, perform a cytotoxicity assay (e.g., MTT or LDH release assay) as described in Protocol 1.
-
Data Analysis: Calculate the IC50 value for Myxothiazol at each serum concentration. Plot the IC50 values as a function of the serum concentration to visualize the impact of serum proteins.
Visualizations
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Experimental workflow to assess the impact of serum proteins on Myxothiazol activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol (Journal Article) | OSTI.GOV [osti.gov]
- 4. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing unexpected results in (+)-Myxothiazol inhibition assays
Welcome to the technical support center for (+)-Myxothiazol inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you address unexpected results and optimize your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III, also known as the ubiquinol-cytochrome c reductase or cytochrome bc1 complex.[1][2] Myxothiazol binds to the Qo (quinone oxidation) site of cytochrome b within Complex III.[1][2] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby inhibiting the overall activity of Complex III and halting mitochondrial respiration.[1][2]
Q2: What are the expected effects of this compound on cellular respiration?
A2: By inhibiting Complex III, this compound will lead to a rapid decrease in the oxygen consumption rate (OCR) in cells that rely on mitochondrial respiration for ATP production.[3][4] This inhibition is typically cytostatic rather than cytotoxic, meaning it stops cell proliferation without immediately killing the cells.[3] In some cell lines, this compound has been shown to cause a reversible cell cycle arrest in the late G1/S phase.[5] Unlike some other Complex III inhibitors like antimycin A, Myxothiazol does not typically induce a significant increase in the production of reactive oxygen species (ROS).[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common choice for preparing high-concentration stock solutions.[7] It is recommended to prepare a stock solution of 10 mM in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller, single-use volumes. Store these aliquots at -20°C or -80°C, protected from light.[7] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium or assay buffer. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically ≤ 0.5%.[8]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and the specific assay being performed.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. As a starting point, concentrations ranging from the low nanomolar to the low micromolar range are often effective. For example, in some cell lines, concentrations as low as 0.5 µg/mL have been shown to induce cell cycle arrest.[5]
Data Presentation
Table 1: Reported EC50/IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Conditions |
| HCT116 | Colon Carcinoma | Not explicitly provided, but effective | Cell viability assay[9] |
| K562 | Chronic Myelogenous Leukemia | Not explicitly provided, but effective | Cell viability assay[9] |
| HL60 | Promyelocytic Leukemia | Not explicitly provided, but effective | Cell viability assay[9] |
| A549 | Lung Carcinoma | Not explicitly provided, but effective | Cell viability assay[9] |
| Jurkat (clone 886) | Human lymphoblastic T-cell | ~1.03 µM (0.5 µg/mL) | Flow cytometry for cell cycle arrest[5] |
Note: The original source material for the first four cell lines in this table provided a figure showing dose-response curves but did not explicitly state the EC50 values. The effectiveness was demonstrated through these curves.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol outlines the steps for assessing the inhibitory effect of this compound on mitochondrial respiration in adherent cells using an Agilent Seahorse XF Analyzer.
Materials:
-
Adherent cells of interest
-
Seahorse XF Cell Culture Microplate
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
Seahorse XF Calibrant
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Ensure even cell distribution and allow cells to adhere overnight in a CO2 incubator at 37°C.[10]
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[10]
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the microplate.
-
Wash the cells once with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for at least 30 minutes before the assay.[10]
-
Prepare fresh serial dilutions of this compound in assay medium. Also, prepare injection solutions of oligomycin, FCCP, and a mixture of rotenone/antimycin A.
-
Load the injection ports of the hydrated sensor cartridge with the prepared compounds.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture microplate.
-
Start the assay protocol. A typical protocol will consist of:
-
Baseline OCR measurements.
-
Injection of this compound or vehicle control, followed by OCR measurements.
-
Sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.[11]
-
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Protocol 2: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay
This colorimetric assay measures the activity of Complex III by following the reduction of cytochrome c at 550 nm.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c (oxidized form)
-
Ubiquinol (or a suitable analog like decylubiquinol)
-
This compound
-
Antimycin A (as a positive control for inhibition)
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Mitochondria Preparation:
-
Isolate mitochondria from cells or tissues using a standard protocol.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).
-
-
Reagent Preparation:
-
Prepare a working solution of cytochrome c in the assay buffer.
-
Prepare a stock solution of ubiquinol in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound and a working solution of Antimycin A in the assay buffer.
-
-
Assay Performance:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound, Antimycin A (for control wells), or vehicle.
-
Add the mitochondrial sample to each well.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately place the plate in the microplate reader and measure the absorbance at 550 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[12][13]
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance over time) for each condition.
-
The activity of Complex III is proportional to this rate.
-
Determine the inhibitory effect of this compound by comparing the rates in the treated wells to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Experimental Workflow for a this compound Inhibition Assay
Caption: General workflow for assessing the inhibitory effects of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound inhibition assays.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Improving the power of drug toxicity measurements by quantitative nuclei imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unibiotech.in [unibiotech.in]
- 6. researchgate.net [researchgate.net]
- 7. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tabaslab.com [tabaslab.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating (+)-Myxothiazol's Specificity for the Qo Site of Cytochrome bc1 Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Myxothiazol's performance against other inhibitors of the cytochrome bc1 complex, supported by experimental data. This analysis confirms the high specificity of this compound for the Qo site, a critical component of the mitochondrial electron transport chain.
This compound is a potent inhibitor of the cytochrome bc1 complex (also known as complex III), a key enzyme in cellular respiration. Its specificity for the Qo site, where ubiquinol is oxidized, has been extensively validated through a variety of experimental approaches. This guide summarizes the key findings, compares Myxothiazol with other well-characterized inhibitors, and provides detailed experimental protocols for assessing inhibitor specificity.
Comparative Analysis of Inhibitor Specificity
The cytochrome bc1 complex possesses two distinct inhibitor binding sites: the Qo site, located near the outer side of the inner mitochondrial membrane, and the Qi site, situated closer to the inner side. Myxothiazol, along with Stigmatellin, belongs to the class of Qo site inhibitors, while Antimycin A is a classic example of a Qi site inhibitor.[1]
The specificity of these inhibitors is crucial for their use as research tools and for their potential therapeutic applications. Myxothiazol's interaction at the Qo site effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[2][3] This mechanism is distinct from that of Antimycin A, which inhibits the transfer of electrons from heme bH to ubiquinone at the Qi site.[4]
Biochemical and structural studies have consistently demonstrated that Myxothiazol binds to cytochrome b, a core subunit of the bc1 complex.[2][5] Crystallographic data from the bovine heart mitochondrial bc1 complex has precisely identified the binding pocket of Myxothiazol within the Qo domain.[4][5] This binding prevents the productive association of the ubiquinol substrate.[6]
In contrast to Stigmatellin, which also binds to the Qo site, Myxothiazol does not form a hydrogen bond with the Rieske iron-sulfur protein.[3] This difference in interaction has implications for the mobility of the Rieske protein's iron-sulfur domain.[7]
The following table summarizes the key characteristics and experimental data for Myxothiazol and other relevant inhibitors.
| Inhibitor | Target Site | Key Experimental Observations |
| This compound | Qo site | Blocks reduction of cytochrome c1 but not cytochrome b in the absence of Antimycin A.[2] Induces a red shift in the optical spectrum of ferrocytochrome b-566.[2] Mutations conferring resistance map to the cytochrome b gene.[1][2] Crystal structures confirm binding in a pocket on cytochrome b.[4][5] |
| Stigmatellin | Qo site | Blocks electron transfer at the Qo site.[1] Its binding is sensitive to the redox state of the Rieske iron-sulfur protein.[6] |
| Antimycin A | Qi site | Inhibits the re-oxidation of cytochrome b.[2] In the presence of Myxothiazol, it blocks the reduction of both cytochromes b and c1.[2] Crystal structures show it binds to a distinct site from Myxothiazol.[4][5] |
Experimental Protocols
The validation of this compound's specificity for the Qo site relies on a combination of biochemical assays and structural biology techniques. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay: Inhibition of Cytochrome c Reductase Activity
This assay measures the ability of an inhibitor to block the enzymatic activity of the cytochrome bc1 complex.
1. Preparation of Mitochondria or Purified Complex III:
-
Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.
-
For higher precision, purify the cytochrome bc1 complex using chromatographic techniques.
2. Assay Buffer:
-
Prepare a suitable buffer, for example, 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.
3. Reaction Mixture:
-
In a cuvette, combine the assay buffer, a known concentration of oxidized cytochrome c, and the mitochondrial preparation or purified complex.
-
Add varying concentrations of the inhibitor (e.g., Myxothiazol) dissolved in a suitable solvent (e.g., ethanol or DMSO). Include a solvent-only control.
4. Initiation and Measurement:
-
Initiate the reaction by adding the substrate, ubiquinol (e.g., decylubiquinol).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
5. Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations.
Spectroscopic Analysis: Redox State of Cytochromes
This method examines the effect of inhibitors on the redox state of the different cytochromes within the bc1 complex.
1. Sample Preparation:
-
Use a suspension of mitochondria or purified complex III in a suitable buffer.
2. Spectrophotometric Titration:
-
Record the baseline absorbance spectrum of the sample.
-
Add a reducing agent (e.g., succinate or a ubiquinol analogue) to reduce the electron transport chain components.
-
Add the inhibitor of interest (e.g., Myxothiazol).
-
Record the absorbance spectrum at different time points or after the addition of an oxidizing agent (e.g., ferricyanide) to observe the specific effects on the redox state of cytochromes b and c1. Myxothiazol is expected to block the reduction of cytochrome c1 while allowing the initial reduction of cytochrome b.[2]
Mutagenesis and Resistance Studies
This genetic approach identifies the binding site of an inhibitor by selecting for resistant mutants.
1. Mutant Generation:
-
Expose a suitable organism (e.g., the yeast Saccharomyces cerevisiae) to a mutagenic agent.
-
Plate the mutagenized cells on a medium containing a lethal concentration of the inhibitor (e.g., Myxothiazol).
2. Selection and Characterization of Resistant Mutants:
-
Isolate colonies that grow in the presence of the inhibitor.
-
Confirm the resistance phenotype by measuring the IC50 of the inhibitor on the mitochondrial respiratory activity of the mutant strains.
3. Gene Sequencing:
-
Isolate mitochondrial DNA from the resistant mutants.
-
Sequence the gene encoding cytochrome b (CYTB).
-
Identify mutations that are consistently present in the resistant strains, as these likely pinpoint the amino acid residues involved in inhibitor binding.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the electron transport chain within the cytochrome bc1 complex and a typical workflow for validating inhibitor specificity.
Caption: Electron flow through the cytochrome bc1 complex and inhibitor binding sites.
Caption: Experimental workflow for validating inhibitor specificity.
References
- 1. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myxothiazol - Wikipedia [en.wikipedia.org]
- 4. dosequis.colorado.edu [dosequis.colorado.edu]
- 5. Crystal structure of the cytochrome bc1 complex from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Comparative Analysis of (+)-Myxothiazol's Cross-Reactivity with Mitochondrial Respiratory Chain Complexes
For Researchers, Scientists, and Drug Development Professionals
(+)-Myxothiazol is a well-established and highly potent inhibitor of the mitochondrial respiratory chain, renowned for its specific action on Complex III (cytochrome bc1 complex). This guide provides a comparative analysis of the cross-reactivity of this compound with other complexes of the electron transport chain (ETC), supported by available experimental data and detailed methodologies for further investigation. Its high specificity makes it an invaluable tool in mitochondrial research; however, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its consideration in any drug development context.
Mechanism of Action and Primary Target: Complex III
Myxothiazol exerts its inhibitory effect by binding to the quinol oxidation (Qo) site on cytochrome b, a key subunit of Complex III.[1][2] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, effectively halting the Q-cycle and inhibiting the overall activity of Complex III.[3] This targeted inhibition disrupts the electron flow from both Complex I and Complex II to Complex IV, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis via oxidative phosphorylation.
Quantitative Comparison of Inhibitory Activity
While this compound is predominantly recognized for its potent inhibition of Complex III, investigations into its effects on other respiratory complexes have revealed a high degree of selectivity. Direct inhibitory constants (IC50 or Ki) for Myxothiazol against Complexes I, II, IV, and V are not widely reported in the literature, a testament to its specificity. However, available data and indirect evidence allow for a comparative assessment.
| Respiratory Chain Complex | Common Name | Known Inhibitor(s) | This compound Inhibitory Potency |
| Complex I | NADH:ubiquinone oxidoreductase | Rotenone, Piericidin A | Low (Micromolar range)[4] |
| Complex II | Succinate dehydrogenase | Thenyoltrifluoroacetone (TTFA), Malonate | No significant direct inhibition reported |
| Complex III | Cytochrome bc1 complex | Antimycin A, Myxothiazol | High (Nanomolar range)[2] |
| Complex IV | Cytochrome c oxidase | Cyanide, Azide | No significant direct inhibition reported |
| Complex V | ATP Synthase | Oligomycin, Venturicidin | No significant direct inhibition reported |
Note: The high potency of Myxothiazol on Complex III is often expressed as the molar ratio required for 50% inhibition of overall respiration dependent on this complex. For instance, in beef heart mitochondria, a dose of 0.58 moles of Myxothiazol per mole of cytochrome b resulted in 50% inhibition of oxygen consumption.[2]
Cross-Reactivity Profile
Complex I (NADH:ubiquinone oxidoreductase)
Evidence suggests that Myxothiazol can inhibit Complex I, but only at concentrations significantly higher than those required to inhibit Complex III. One study reported that Myxothiazol inhibits the NADH:ubiquinone reductase activity of Complex I in the micromolar range.[4] This is in stark contrast to its nanomolar potency against Complex III, indicating a selectivity of several orders of magnitude. For most experimental purposes where Myxothiazol is used to specifically target Complex III, its effect on Complex I is considered negligible.
Complex II (Succinate dehydrogenase)
There is no direct evidence to suggest that this compound is an inhibitor of Complex II. In fact, Myxothiazol is frequently used in combination with the Complex I inhibitor rotenone to experimentally isolate and study the activity of Complex II.[5] This common practice underscores the widely accepted view that Myxothiazol does not significantly interfere with the function of Complex II.
Complex IV (Cytochrome c oxidase)
Similar to Complex II, there are no significant reports of direct inhibition of Complex IV by Myxothiazol. Experimental protocols designed to measure Complex IV activity often utilize substrates like TMPD and ascorbate, which donate electrons directly to cytochrome c, bypassing the upstream complexes. In such setups, Myxothiazol is not expected to have an inhibitory effect.
Complex V (ATP Synthase)
Myxothiazol's primary effect on ATP synthesis is a consequence of its potent inhibition of Complex III, which dissipates the proton motive force necessary for Complex V to function. There is no evidence to suggest a direct inhibitory interaction between Myxothiazol and the F1Fo-ATP synthase itself.
Signaling Pathways and Experimental Workflows
The specific inhibition of Complex III by Myxothiazol triggers distinct cellular responses and can be leveraged in various experimental workflows.
Caption: Inhibition of Complex III by Myxothiazol.
The specific action of Myxothiazol allows for its use in dissecting complex cellular processes. For example, it can be used to study the cellular response to mitochondrial dysfunction or to investigate the role of reactive oxygen species (ROS) generated from Complex III.[6]
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Experimental Protocols
To facilitate the independent verification of Myxothiazol's specificity, the following are detailed protocols for measuring the activity of each respiratory chain complex.
Isolation of Mitochondria
A prerequisite for accurate enzymatic assays is the isolation of high-quality, intact mitochondria.
-
Source: Fresh animal tissues (e.g., rat liver, heart, or brain) or cultured cells.
-
Buffers:
-
Isolation Buffer (IB): 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Homogenization Buffer (HB): IB supplemented with 0.5% (w/v) bovine serum albumin (BSA).
-
-
Procedure:
-
Mince the tissue and wash with ice-cold IB.
-
Homogenize the tissue in HB using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in IB and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of IB and determine the protein concentration (e.g., using a Bradford or BCA assay). Keep on ice.
-
Complex I Activity Assay (NADH:ubiquinone oxidoreductase)
-
Principle: Measures the rotenone-sensitive oxidation of NADH, monitored as a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 2 mM KCN, 5 µM antimycin A.
-
NADH solution: 10 mM in water.
-
Ubiquinone-1 (CoQ1) solution: 10 mM in ethanol.
-
Rotenone solution: 2 mM in ethanol.
-
-
Procedure:
-
In a cuvette, add assay buffer, CoQ1 (final concentration 100 µM), and isolated mitochondria (20-50 µg protein).
-
Initiate the reaction by adding NADH (final concentration 200 µM).
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
To determine the specific Complex I activity, perform a parallel measurement in the presence of rotenone (final concentration 2 µM).
-
The Complex I activity is the difference between the rates with and without rotenone.
-
Complex II Activity Assay (Succinate Dehydrogenase)
-
Principle: Measures the succinate-dependent reduction of an artificial electron acceptor, such as DCPIP, which is monitored as a decrease in absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 20 mM succinate, 2 mM KCN, 5 µM rotenone.
-
DCPIP solution: 10 mM in water.
-
Phenazine methosulfate (PMS) solution: 20 mg/mL in water.
-
-
Procedure:
-
In a cuvette, add assay buffer and isolated mitochondria (20-50 µg protein).
-
Add DCPIP (final concentration 80 µM) and PMS (final concentration 2 mM).
-
Monitor the baseline absorbance at 600 nm.
-
Initiate the reaction by adding succinate.
-
Record the decrease in absorbance at 600 nm for 3-5 minutes.
-
Complex IV Activity Assay (Cytochrome c Oxidase)
-
Principle: Measures the oxidation of reduced cytochrome c, monitored as a decrease in absorbance at 550 nm.
-
Reagents:
-
Assay Buffer: 10 mM potassium phosphate, pH 7.0.
-
Reduced cytochrome c: Prepare by reducing a 1 mM solution of cytochrome c with a small amount of sodium dithionite, followed by removal of excess dithionite by gel filtration.
-
-
Procedure:
-
In a cuvette, add assay buffer and reduced cytochrome c (final concentration 50 µM).
-
Initiate the reaction by adding a small amount of solubilized mitochondria (e.g., treated with n-dodecyl β-D-maltoside).
-
Monitor the decrease in absorbance at 550 nm.
-
Complex V Activity Assay (ATP Synthase)
-
Principle: Measures the oligomycin-sensitive ATP hydrolysis activity, which is coupled to the oxidation of NADH in an enzyme-coupled assay.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH.
-
Enzyme mix: Lactate dehydrogenase and pyruvate kinase.
-
ATP solution: 100 mM in water.
-
Oligomycin solution: 2 mg/mL in ethanol.
-
-
Procedure:
-
In a cuvette, add assay buffer, enzyme mix, and isolated mitochondria (20-50 µg protein).
-
Initiate the reaction by adding ATP (final concentration 5 mM).
-
Monitor the decrease in absorbance at 340 nm.
-
To determine the specific Complex V activity, add oligomycin (final concentration 2 µg/mL) to inhibit the reaction.
-
The Complex V activity is the oligomycin-sensitive rate of NADH oxidation.
-
Conclusion
This compound is a highly specific and potent inhibitor of mitochondrial Complex III. While it exhibits some inhibitory activity against Complex I at much higher concentrations, its effects on Complexes II, IV, and V are negligible for most research applications. This high degree of selectivity solidifies its role as an indispensable tool for studying the function and dysfunction of the mitochondrial respiratory chain. Researchers utilizing Myxothiazol should be mindful of its potent effects on Complex III and the resulting downstream consequences, such as altered ROS production and ATP synthesis. The provided experimental protocols offer a framework for verifying its specificity and for further exploring the intricate workings of mitochondrial bioenergetics.
References
- 1. Myxothiazol - Wikipedia [en.wikipedia.org]
- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Myxothiazol and Other Strobilurin Fungicides: A Guide for Researchers
A deep dive into the comparative efficacy, mechanisms, and experimental evaluation of a pivotal class of agricultural and research fungicides.
This guide provides a comprehensive comparative analysis of (+)-Myxothiazol and other prominent strobilurin fungicides, including Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanism of action, antifungal efficacy, and resistance profiles. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Strobilurin fungicides, including this compound, share a common mechanism of action: the inhibition of mitochondrial respiration.[1] They are classified as Quinone outside Inhibitors (QoI), targeting the cytochrome bc1 complex (also known as Complex III) of the electron transport chain.[2][3][4]
By binding to the Qo site of cytochrome b, these fungicides block the transfer of electrons from ubiquinol to cytochrome c1.[2][4][5] This disruption of the electron transport chain halts the production of ATP, the primary cellular energy currency, ultimately leading to fungal cell death.[2][4][6] The toxophore responsible for this activity is typically a β-methoxyacrylate or a related chemical group.[6]
While all strobilurins target the same site, subtle differences in their chemical structures can influence their binding affinity, spectrum of activity, and physicochemical properties such as systemic movement within the plant.[7]
Caption: Mechanism of action of strobilurin fungicides.
Comparative Efficacy
The efficacy of strobilurin fungicides can vary depending on the specific fungal pathogen and the application context. Experimental data from various studies provides insights into their relative performance.
| Fungicide | Target Pathogen(s) | Efficacy Summary | Reference(s) |
| This compound | Saccharomyces cerevisiae | Potent inhibitor of the cytochrome bc1 complex. | [8][9] |
| Azoxystrobin | Broad spectrum (e.g., rusts, powdery mildew, leaf spots) | Provides modest to poor control of Cercospora leaf spot in some studies. Effective against a wide range of other pathogens. | [7][10][11] |
| Pyraclostrobin | Broad spectrum (e.g., anthracnose, rusts, leaf spots) | Demonstrated good efficacy against Cercospora leaf spot, second to trifloxystrobin in some trials. Also noted for plant health benefits. | [7][10][11] |
| Trifloxystrobin | Broad spectrum (e.g., powdery mildew, leaf spot, rust) | Found to be the most efficient strobilurin against Cercospora leaf spot in comparative field studies. | [10][11][12] |
| Kresoxim-methyl | Broad spectrum | Showed poor disease control efficacy against Cercospora leaf spot in some studies. | [10][11] |
Resistance to Strobilurin Fungicides
A significant challenge in the use of strobilurin fungicides is the development of resistance in target fungal populations.[1] The primary mechanism of resistance is a single point mutation in the cytochrome b gene (CYTB).[4][13]
The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[13][14] This alteration in the amino acid sequence of the cytochrome b protein reduces the binding affinity of strobilurin fungicides to the Qo site, thereby diminishing their inhibitory effect. Cross-resistance is a major concern, as resistance to one strobilurin often confers resistance to others within the same class.[9][15]
To mitigate the development of resistance, it is recommended to use strobilurins in rotation or in mixtures with fungicides that have different modes of action.[1]
Caption: Strobilurin resistance mechanism.
Experimental Protocols
Mitochondrial Respiration Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of strobilurin fungicides on mitochondrial respiration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a strobilurin fungicide on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria from the target organism
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES)
-
Respiratory substrates (e.g., succinate, NADH)
-
ADP
-
Strobilurin fungicide stock solution (in a suitable solvent like DMSO)
-
Oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal or cell culture using standard differential centrifugation techniques.
-
Respirometer Setup: Calibrate the oxygen electrode or respirometer according to the manufacturer's instructions.
-
Assay Chamber Preparation: Add respiration buffer to the assay chamber and equilibrate to the desired temperature (e.g., 25-30°C).
-
Mitochondria Addition: Add a known concentration of isolated mitochondria to the chamber.
-
State 2 Respiration: Add a respiratory substrate (e.g., succinate) to initiate electron transport and measure the basal oxygen consumption rate (State 2).
-
State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the active oxygen consumption rate (State 3).
-
Inhibitor Titration: In separate experiments, pre-incubate the mitochondria with varying concentrations of the strobilurin fungicide before the addition of the substrate.
-
Data Analysis: Measure the oxygen consumption rate at each fungicide concentration. Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC50 value.
Caption: Workflow for mitochondrial respiration assay.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a common method to evaluate the antifungal activity of strobilurin fungicides.
Objective: To determine the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of a strobilurin fungicide against a target fungus.
Materials:
-
Pure culture of the target fungus
-
Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)
-
Strobilurin fungicide stock solution
-
Solvent control (e.g., DMSO)
-
Petri dishes
-
Sterile cork borer or scalpel
Procedure:
-
Media Preparation: Prepare the growth medium and amend it with a series of concentrations of the strobilurin fungicide. A solvent control plate should also be prepared.
-
Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a significant size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Determine the EC50 value by plotting the inhibition percentage against the fungicide concentration. The MIC is the lowest concentration that completely inhibits visible mycelial growth.
Signaling Pathways
The primary signaling pathway affected by strobilurin fungicides is the mitochondrial respiratory chain, leading to a cascade of downstream cellular events.
-
ATP Depletion: The most immediate effect is a drastic reduction in ATP synthesis, depriving the cell of the energy required for essential metabolic processes.[2][6]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species, causing oxidative stress and cellular damage.[2]
-
Cell Death: The combination of energy depletion and oxidative stress ultimately triggers programmed cell death or necrosis in the fungal cell.
Recent research has also explored the impact of strobilurins on other cellular processes, including potential off-target effects that could be relevant in non-fungal organisms.
Conclusion
This compound and other strobilurin fungicides are potent inhibitors of fungal respiration, making them highly effective tools in agriculture and valuable probes for studying mitochondrial function in a research context. While they share a common mechanism of action, their efficacy against specific pathogens can differ. The significant challenge of fungicide resistance necessitates careful stewardship of this important class of compounds, emphasizing the need for integrated pest management strategies that include rotations and mixtures with fungicides possessing different modes of action. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of existing and novel strobilurin fungicides.
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. Azoxystrobin Vs Pyraclostrobin: Which Strobilurin Fungicide Offers Better Disease Control? | POMAIS [allpesticides.com]
- 8. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Trifloxystrobin is better than azoxystrobin and can cure almost all fungal diseases - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 13. air.unimi.it [air.unimi.it]
- 14. mdpi.com [mdpi.com]
- 15. Practical measures to combat fungicide resistance in pathogens of barley | AHDB [ahdb.org.uk]
A Comparative Guide to the Differential Effects of (+)-Myxothiazol and Rotenone on Mitochondrial ROS Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used mitochondrial inhibitors, (+)-Myxothiazol and rotenone, on the production of reactive oxygen species (ROS). Understanding the distinct mechanisms and consequences of these compounds is crucial for accurate experimental design and interpretation in studies related to mitochondrial function, oxidative stress, and associated pathologies.
Mechanisms of Action: Targeting Different Complexes of the Electron Transport Chain
Mitochondrial ROS are primarily byproducts of the electron transport chain (ETC). Both this compound and rotenone disrupt the normal flow of electrons through the ETC, but at different points, leading to distinct patterns of ROS generation.
-
Rotenone: This classic inhibitor targets Complex I (NADH:ubiquinone oxidoreductase) . Specifically, it blocks the transfer of electrons from the iron-sulfur clusters within Complex I to ubiquinone (Coenzyme Q)[1][2]. This inhibition causes a "backup" of electrons within Complex I, leading to the one-electron reduction of molecular oxygen and the formation of superoxide radicals (O₂⁻•)[1][3].
-
This compound: This inhibitor targets Complex III (ubiquinone:cytochrome c oxidoreductase) , specifically at the Qo (quinone-oxidizing) site [4]. By binding to the Qo site, myxothiazol prevents the oxidation of ubiquinol (CoQH₂), thereby blocking electron transfer to cytochrome c₁[4]. This inhibition can lead to an increased reduction state of the components upstream of Complex III, including Complex I, which can paradoxically increase ROS production from Complex I[3]. While myxothiazol blocks superoxide formation at the Qo site of Complex III, some studies suggest it may induce H₂O₂ production from a different location within the Qo center[4].
Quantitative Data Comparison
The following tables summarize quantitative data on the effects of rotenone and this compound on mitochondrial ROS production from various studies. It is important to note that absolute values can vary significantly based on the experimental model (isolated mitochondria vs. cell lines), substrates used, and the specific ROS detection method.
Table 1: Effect of Rotenone on Mitochondrial ROS Production
| Experimental System | Substrate(s) | Rotenone Concentration | Measured Effect on ROS | Reference |
| Isolated rat brain mitochondria | Glutamate + Malate | 10 nM | ~1.7-fold increase in H₂O₂ production (from 12.2 to 21.0 pmol/min/mg protein) in state 3 | [5] |
| Isolated rat brain mitochondria | Glutamate + Malate | 10 nM | ~1.7-fold increase in H₂O₂ production (from 56.5 to 95.0 pmol/min/mg protein) in state 4 | [5] |
| Isolated HL-60 cell mitochondria | Glutamate + Malate | 1 µM | ~43-fold increase in H₂O₂ production (from 0.129 to 5.524 nmol/min/mg protein) | [6] |
| HL-1 Cardiomyocytes | Endogenous | 500 nM | ~2-fold increase in intracellular ROS | [7] |
| HL-1 Cardiomyocytes | Endogenous | 1 µM | >3-fold increase in intracellular ROS | [7] |
| Rat cerebellar granule neurons | Endogenous | 5 nM | ~2-fold increase in mitochondrial superoxide | [8] |
Table 2: Effect of this compound on Mitochondrial ROS Production
| Experimental System | Substrate(s) | Myxothiazol Concentration | Measured Effect on ROS | Reference |
| Isolated rat heart and brain mitochondria | Malate, Succinate, or α-glycerophosphate | Not specified | Stimulated H₂O₂ production | [4] |
| Isolated mitochondria | Glutamate + Malate | 1 µM | Increased oxidation of Cbx-H₂DCF probe (qualitative increase in ROS) | [3] |
Visualizing the Mechanisms and Workflows
Signaling Pathway: Electron Transport Chain Inhibition
The following diagram illustrates the points of inhibition for rotenone and this compound within the mitochondrial electron transport chain and the resulting sites of superoxide (O₂⁻•) production.
Caption: Inhibition sites of Rotenone and this compound in the ETC.
Experimental Workflow: Comparative Analysis of Mitochondrial ROS
This diagram outlines a typical workflow for comparing the effects of rotenone and this compound on mitochondrial ROS production in cultured cells.
Caption: Workflow for comparing mitochondrial ROS inhibitors in cells.
Experimental Protocols
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol is adapted for use with adherent cells in a 96-well plate format for fluorescence microplate reader analysis.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C
-
Cultured adherent cells in a black, clear-bottom 96-well plate
-
Rotenone and this compound stock solutions in DMSO
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve the contents of one 50 µg vial of MitoSOX Red in 13 µL of high-quality DMSO. Store protected from light at -20°C.
-
Prepare a 5 µM MitoSOX Red working solution: Immediately before use, dilute the 5 mM stock solution in pre-warmed HBSS. Protect from light.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the desired concentrations of rotenone or this compound diluted in pre-warmed HBSS to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.
-
-
MitoSOX Red Staining:
-
Remove the treatment medium.
-
Add 100 µL of the 5 µM MitoSOX Red working solution to each well.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash:
-
Remove the MitoSOX Red solution.
-
Wash the cells three times with pre-warmed HBSS.
-
-
Fluorescence Measurement:
-
Add 100 µL of pre-warmed HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in mitochondrial superoxide production.
-
Measurement of General Mitochondrial ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is for adherent cells in a 96-well plate format.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cultured adherent cells in a 96-well plate
-
Rotenone and this compound stock solutions in DMSO
Procedure:
-
Prepare a 10 mM DCFH-DA stock solution: Dissolve DCFH-DA in DMSO. Store protected from light at -20°C.
-
Prepare a 10 µM DCFH-DA working solution: Immediately before use, dilute the stock solution in pre-warmed serum-free medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Inhibitor Treatment:
-
Remove the DCFH-DA working solution.
-
Wash the cells once with pre-warmed PBS.
-
Add the desired concentrations of rotenone or this compound diluted in pre-warmed medium to the respective wells. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint reading, using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
For kinetic assays, determine the rate of increase in fluorescence. For endpoint assays, use the final fluorescence values.
-
Normalize the results of the treated wells to the vehicle control.
-
Conclusion
Rotenone and this compound are powerful tools for investigating mitochondrial function, but their distinct mechanisms of action result in different effects on ROS production. Rotenone directly stimulates superoxide generation at Complex I. In contrast, this compound inhibits Complex III at the Qo site, which can lead to an increase in ROS from Complex I due to the backup of electrons. The choice of inhibitor and the interpretation of the resulting data must take these differential effects into account for a precise understanding of the role of mitochondrial ROS in various biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive oxygen species production induced by pore opening in cardiac mitochondria: The role of complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myxothiazol Induces H2O2 Production from Mitochondrial Respiratory Chain | Semantic Scholar [semanticscholar.org]
- 5. Effects of partial inhibition of respiratory complex I on H2O 2 production by isolated brain mitochondria in different respiratory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyto.purdue.edu [cyto.purdue.edu]
- 7. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spare Respiratory Capacity Rather Than Oxidative Stress Regulates Glutamate Excitotoxicity after Partial Respiratory Inhibition of Mitochondrial Complex I with Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mitochondrial Complex III Inhibition: A Comparative Guide to (+)-Myxothiazol and Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of mitochondrial Complex III (the cytochrome bc1 complex): pharmacological inhibition with (+)-Myxothiazol and genetic knockout of essential Complex III subunits. Understanding the strengths and limitations of each approach is crucial for designing robust experiments and accurately interpreting their results.
This compound is a potent and specific inhibitor of Complex III, a critical enzyme in the mitochondrial electron transport chain. It functions by binding to the quinol oxidation (Qo) site of Complex III, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (UQCRFS1) and cytochrome b.[1][2][3][4] This action effectively halts the electron flow through the respiratory chain, inhibiting ATP synthesis and cellular respiration.[5] While Myxothiazol is an invaluable tool, findings derived from its use are strengthened significantly by validation with genetic models, which provide a complementary approach to dissecting gene and protein function.
Comparing Methodologies: this compound vs. Genetic Knockout
The choice between using a pharmacological inhibitor like this compound and a genetic knockout approach depends on the specific experimental question. While both aim to disrupt the function of Complex III, they differ fundamentally in their mechanism, duration of action, and potential for compensatory cellular responses.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout (e.g., UQCRFS1 KO) |
| Target | Specifically binds the Qo site of Complex III.[3][4] | Removes or renders non-functional a specific gene (e.g., UQCRFS1).[6] |
| Specificity | Highly specific for Complex III, but potential for off-target effects at high concentrations.[7] | Highly specific to the targeted gene product.[6] |
| Temporal Control | Acute, rapid, and often reversible inhibition. | Chronic, constitutive loss of function. Can lead to developmental or long-term compensatory changes.[8] |
| Dose Control | Dose-dependent inhibition allows for studying partial loss-of-function. | Typically results in a complete loss of function (all-or-nothing). |
| System | Applicable across isolated mitochondria, cell cultures, and in vivo animal models.[9] | Model-specific (cell line or whole organism). |
| Development | Relatively fast and low-cost to implement. | Time-consuming and expensive to generate and validate the model.[10] |
| Compensatory Effects | Less likely to induce long-term compensatory mechanisms due to acute application. | High potential for triggering genetic compensation, where related genes are upregulated to mitigate the loss of function.[8] |
Expected Experimental Outcomes
The following table summarizes the anticipated effects of treating a wild-type system with this compound versus the phenotype of a genetic knockout of a critical Complex III subunit, such as UQCRFS1.
| Parameter Measured | Effect of this compound | Phenotype of UQCRFS1 Knockout |
| Complex III Activity | Sharply decreased or abolished.[2][9] | Abolished due to the absence of a critical subunit.[11][12] |
| Oxygen Consumption Rate | Significantly reduced, especially with Complex I/II-linked substrates.[5] | Significantly reduced due to impaired electron transport chain function.[12] |
| ATP Production | Markedly decreased due to lack of proton motive force generation by Complex III. | Markedly decreased. |
| Mitochondrial Membrane Potential | Dissipated, as proton pumping at Complex III is blocked. | Dissipated. |
| Reactive Oxygen Species (ROS) | Can be significantly increased due to electron back-up and leakage.[13] | Can be increased due to the dysfunctional assembly of Complex III.[12] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of Complex III with this compound
This protocol describes a general procedure for treating cultured cells with this compound to assess its impact on mitochondrial respiration.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cultured cells of interest
-
Cell culture medium
-
Assay-specific reagents (e.g., for measuring oxygen consumption, ATP levels, or ROS production)
-
Seahorse XF Analyzer or similar respirometry system
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for the chosen assay and allow them to adhere and grow overnight.
-
Preparation of Myxothiazol Working Solution: Dilute the Myxothiazol stock solution in pre-warmed cell culture medium to the desired final concentration. Typical working concentrations range from 50 nM to 500 nM.[14] A vehicle control (DMSO in medium) must be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the Myxothiazol-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a period appropriate to the experimental question. For acute inhibition of respiration, a pre-incubation of 1-3 hours is often sufficient.[14]
-
Measurement: Following incubation, proceed with the planned assay. For example, to measure the oxygen consumption rate (OCR), a Seahorse XF Mito Stress Test can be performed. Myxothiazol's effect will manifest as a sharp drop in basal and maximal respiration.
Protocol 2: Validation Using a UQCRFS1 Genetic Knockout
This protocol outlines the generation and validation of a knockout cell line for UQCRFS1, the gene encoding the Rieske iron-sulfur protein, using CRISPR/Cas9 technology.
Materials:
-
Wild-type cells susceptible to CRISPR/Cas9 editing
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting an early exon of the UQCRFS1 gene
-
Transfection reagent
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection reagents
-
PCR reagents and primers for genomic DNA analysis
-
Antibodies against UQCRFS1 and a loading control (e.g., VDAC1) for Western blotting
Procedure:
-
gRNA Design: Design and clone two or more gRNAs targeting a critical early exon of the UQCRFS1 gene to maximize the likelihood of generating a frameshift mutation.
-
Transfection: Co-transfect the wild-type cells with the Cas9 and gRNA expression plasmids.
-
Selection of Edited Cells: Isolate single cells that were successfully transfected, typically using FACS (if a fluorescent reporter is co-expressed) or antibiotic selection.
-
Expansion of Clones: Expand the single cells into clonal populations.
-
Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the targeted region of the UQCRFS1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation (Western Blot): Lyse cells from validated knockout clones and wild-type controls. Perform a Western blot using an anti-UQCRFS1 antibody to confirm the complete absence of the Rieske iron-sulfur protein. The blot should be re-probed with a loading control to ensure equal protein loading.
-
Functional Validation: Perform functional assays, such as measuring OCR, on the validated UQCRFS1 KO and wild-type cells. The KO cells are expected to show a severe defect in respiration that is not further affected by the addition of Myxothiazol, confirming that the inhibitor's target has been removed.
Mandatory Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: Experimental workflow for validating Myxothiazol findings with a knockout model.
Caption: Logical relationship between chemical and genetic inhibition of Complex III.
References
- 1. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myxothiazol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish | MDPI [mdpi.com]
- 9. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and validation of a conditional knockout mouse model for desmosterolosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial complex III Rieske Fe-S protein processing and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uqcrfs1 ubiquinol-cytochrome c reductase, Rieske iron-sulfur polypeptide 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reversibility of (+)-Myxothiazol Inhibition in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of (+)-Myxothiazol, a potent inhibitor of the mitochondrial respiratory chain, with other well-known inhibitors of Complex III (cytochrome bc1 complex), Antimycin A and Stigmatellin. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the design and interpretation of mitochondrial toxicity and drug efficacy studies.
Introduction to Complex III Inhibition
The cytochrome bc1 complex is a critical component of the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton motive force that drives ATP synthesis. Inhibition of this complex can have profound effects on cellular bioenergetics and is a mechanism of action for various natural and synthetic compounds.
This compound, Antimycin A, and Stigmatellin all target Complex III but interact with distinct binding sites, leading to different effects on the Q-cycle and varying degrees of reversibility. Understanding these differences is crucial for their application as research tools and for assessing their potential as therapeutic agents or toxicants. Myxothiazol and Stigmatellin bind to the Qo (ubiquinol oxidation) site of Complex III, while Antimycin A binds to the Qi (ubiquinone reduction) site.
Quantitative Comparison of Inhibitor Binding and Reversibility
The reversibility of an inhibitor is quantitatively described by its binding kinetics, specifically its association rate constant (k_on_), dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_d_). A lower K_d_ value indicates a higher affinity of the inhibitor for its target. The rate of dissociation (k_off_) is a direct measure of the residence time of the inhibitor on its target and, therefore, its reversibility. While complete kinetic data for all three inhibitors in isolated mitochondria is not available in a single study, the following table summarizes key findings from the literature.
| Inhibitor | Target Site | Association Rate Constant (k_on_) | Dissociation Constant (K_d_) | Reversibility Profile |
| This compound | Qo | ~8 x 10⁵ M⁻¹s⁻¹[1] | - | Considered reversible, with a relatively fast association rate.[2] |
| Antimycin A | Qi | - | ~30 pM[3][4] | Considered practically irreversible due to its extremely high affinity.[3][4] |
| Stigmatellin | Qo | ~2.6 x 10⁶ M⁻¹s⁻¹[1] | - | Reversible, with a very fast association rate.[1] |
Note: The binding kinetics can be influenced by the specific experimental conditions, such as the source of mitochondria and the composition of the assay buffer.
Experimental Protocols
The assessment of inhibitor reversibility in isolated mitochondria typically involves measuring the recovery of mitochondrial respiration after the removal of the inhibitor. This can be achieved through washout experiments coupled with high-resolution respirometry.
Isolation of Mitochondria
A standard protocol for isolating functional mitochondria from tissues (e.g., rat liver or heart) or cultured cells involves the following steps:
-
Homogenization: The tissue or cell pellet is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA to maintain osmotic stability and chelate calcium).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin removes nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for functional assays.
High-Resolution Respirometry for Reversibility Assessment
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is employed to measure oxygen consumption rates.
-
Baseline Respiration: Isolated mitochondria are added to the respirometer chamber containing a respiration buffer with a specific substrate (e.g., succinate for Complex II-linked respiration). The baseline oxygen consumption rate is recorded.
-
Inhibition: A known concentration of the inhibitor (this compound) is added, and the inhibition of respiration is monitored until a new steady-state is reached.
-
Washout Procedure:
-
The inhibited mitochondria are rapidly pelleted by centrifugation.
-
The supernatant containing the inhibitor is discarded.
-
The mitochondrial pellet is resuspended in fresh, inhibitor-free respiration buffer. This wash step can be repeated multiple times.
-
-
Recovery of Respiration: The washed mitochondria are reintroduced into the respirometer chamber, and the oxygen consumption rate is measured again. The degree of recovery of the respiration rate compared to the initial baseline indicates the reversibility of the inhibition.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing inhibitor reversibility and the signaling pathway of Complex III inhibition.
Caption: Experimental workflow for assessing inhibitor reversibility.
Caption: Inhibition sites of Myxothiazol and Antimycin A in Complex III.
Discussion and Conclusion
The available kinetic data, although not exhaustive, strongly suggests that the inhibition of Complex III by this compound is reversible. Its association rate is rapid, and while a specific dissociation rate has not been cited here, washout experiments in various systems have demonstrated the recovery of function. This contrasts sharply with Antimycin A, whose picomolar dissociation constant indicates an extremely slow off-rate, rendering its inhibition effectively irreversible under typical experimental conditions. Stigmatellin, another Qo site inhibitor, exhibits an even faster association rate than Myxothiazol, and is also considered a reversible inhibitor.
The choice of inhibitor for mitochondrial research should, therefore, be guided by the experimental goals. For studies requiring a transient and reversible blockade of the Qo site of Complex III, this compound is a suitable tool. In contrast, for experiments where a complete and sustained inhibition of the Qi site is desired, Antimycin A is the inhibitor of choice. The distinct binding sites and reversibility profiles of these compounds offer a versatile toolkit for dissecting the intricate mechanisms of mitochondrial respiration and its role in cellular physiology and pathology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing (+)-Myxothiazol and its analogs in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the natural product (+)-Myxothiazol and its synthetic analogs, focusing on their mechanism of action, structure-activity relationships, and applications in research. The information presented is supported by experimental data and detailed methodologies to aid in the design and execution of future studies in this area.
Introduction
This compound, a potent antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus, has garnered significant attention as a valuable tool in cell biology and a lead compound in drug discovery.[1] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][2] Specifically, Myxothiazol binds to the ubiquinol oxidation (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[1][2] This disruption of the Q-cycle leads to an inhibition of ATP synthesis and can induce the production of reactive oxygen species (ROS). The unique mode of action and potent biological activity of Myxothiazol have spurred the development of numerous analogs aimed at improving stability, potency, and selectivity, as well as elucidating the structural requirements for its inhibitory effects.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound and a selection of its analogs. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Inhibition of Mitochondrial Complex III
| Compound | Source Organism/Cell Line | IC50 (mol/mol cytochrome b) | Reference |
| This compound | Beef heart mitochondria | 0.58 | [3] |
| This compound | Submitochondrial particles | 0.45 | [3] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Phthalimide-thiazole derivative 5b | MCF-7 (Breast) | 0.2 | |
| Phthalimide-thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6 | |
| 2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (4c) | MCF-7 (Breast) | 2.57 | |
| 2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (4c) | HepG2 (Liver) | 7.26 |
Note: The structures for the analogs in Table 2 are not direct modifications of the Myxothiazol backbone but represent other thiazole-containing compounds with activity against mitochondrial targets, highlighting the broader interest in the thiazole scaffold.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound and its analogs.
Synthesis of a Simplified Thiazoline Analog of Myxothiazol
This protocol describes a convergent strategy for the synthesis of a simplified Myxothiazol analog, focusing on the formation of the thiazoline ring.
Materials:
-
(S)-2-Amino-3-methyl-1-butanol
-
Alkenyl acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (DCM), anhydrous
-
Deoxo-Fluor
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve the alkenyl acid (1.0 eq) in anhydrous DCM.
-
Add EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of (S)-2-Amino-3-methyl-1-butanol (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide intermediate by flash column chromatography on silica gel.
-
-
Cyclization to Thiazoline:
-
Dissolve the purified amide intermediate (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add Deoxo-Fluor (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, and dry over MgSO₄.
-
Concentrate the solution and purify the final thiazoline analog by flash column chromatography.
-
Confirm the structure of the final product using NMR and HRMS analysis.
-
Mitochondrial Complex III Activity Assay
This spectrophotometric assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Decylubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells cultured in a 96-well plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate or culture dish)
-
Test compounds
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compounds for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways and Mechanisms
The primary molecular target of this compound is the Qo site of cytochrome b within Complex III of the mitochondrial electron transport chain. Inhibition at this site has several downstream consequences.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (+)-Myxothiazol
Essential guidelines for the safe handling and disposal of (+)-Myxothiazol, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling potent compounds like this compound. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety standards to foster a secure research environment.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[1][2] Therefore, stringent adherence to safety measures is crucial. Always consult the Safety Data Sheet (SDS) before handling.[3] Work in a well-ventilated area, preferably under a chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhaling dust or vapors and prevent any contact with skin or eyes.[1][2]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound and any contaminated materials is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [4]
-
Waste Segregation and Collection:
-
Pure Chemical and Concentrated Solutions: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure screw cap to prevent leakage.[4][5]
-
Contaminated Materials: All items that have come into direct contact with the chemical, such as pipette tips, gloves, bench paper, and empty containers, must be collected as solid hazardous waste.[4]
-
Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as aqueous hazardous waste. Do not mix with other waste streams, particularly organic solvents, unless explicitly permitted by your institution's hazardous waste program.[4]
-
-
Waste Storage:
-
Arranging for Disposal:
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, oral (Category 2) | [1] |
| Hazard Statement | H300: Fatal if swallowed | [1][2] |
| CAS Number | 76706-55-3 | [1] |
| Molecular Formula | C25H33N3O3S2 | [1] |
| Molecular Weight | 487.68 g/mol | [1] |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill, follow these steps for decontamination:
-
Absorb Spill: Use an inert, absorbent material (e.g., diatomite, universal binders) to absorb any spilled solutions.[1]
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Dispose: Collect all contaminated materials (absorbent material, wipes, etc.) and dispose of them as hazardous waste according to the procedures outlined above.[1]
Disposal Process Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, thereby protecting personnel and minimizing environmental impact.
References
Essential Safety and Logistics for Handling (+)-Myxothiazol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of (+)-Myxothiazol is paramount. This guide provides immediate, procedural, and step-by-step information covering necessary personal protective equipment, operational plans for handling and storage, and compliant disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant protective gloves. | Prevents skin contact with the substance.[1] |
| Body Protection | Impervious clothing or a lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator. | Prevents inhalation of dust, aerosols, or vapors, especially in poorly ventilated areas.[1][2] |
Hazard Identification and First Aid
Myxothiazol is classified as acutely toxic if swallowed.[1][2] Understanding the potential hazards and corresponding first-aid measures is critical.
| Exposure Route | Hazard Description | First-Aid Protocol |
| Ingestion | Fatal if swallowed.[1][2] | Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[2][4] |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][2] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Prevent contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For long-term stability, store the product sealed at –20 °C under argon and protected from light.[5]
-
Keep away from incompatible materials.
Spill and Disposal Procedures
In the event of a spill, and for routine disposal, specific procedures must be followed to mitigate risks and comply with regulations.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Workflow for Handling Myxothiazol
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
